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  • Product: (2-Hydroxy-5-methoxyphenyl)boronic acid
  • CAS: 259209-16-0

Core Science & Biosynthesis

Foundational

The Tale of Two Borons: A Comparative Guide to 2-Hydroxy-5-methoxyphenylboronic acid and 5-methoxybenzoxaborole for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, boron-containing compounds have transitioned from niche reagents to s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, boron-containing compounds have transitioned from niche reagents to sophisticated pharmacophores, culminating in FDA-approved drugs. At the heart of this evolution are two related yet distinct chemical entities: arylboronic acids and their cyclic counterparts, benzoxaboroles. This guide provides a deep comparative analysis of a representative pair—2-Hydroxy-5-methoxyphenylboronic acid and 5-methoxybenzoxaborole. We dissect their fundamental structural differences, explore how these differences translate to distinct physicochemical properties and reactivity profiles, and detail their divergent applications in drug discovery. By synthesizing field-proven insights with established scientific principles, this document serves as a strategic resource for researchers aiming to leverage the unique "boron advantage" in their therapeutic programs.

Chapter 1: A Structural and Physicochemical Deep Dive

The journey into the utility of these molecules begins with a fundamental understanding of their structure and inherent chemical properties. While both share a methoxy-substituted phenolic ring, the configuration of the boron-containing moiety dictates their behavior and potential.

The Archetype: 2-Hydroxy-5-methoxyphenylboronic acid

2-Hydroxy-5-methoxyphenylboronic acid (CAS: 259209-16-0) represents a classic arylboronic acid.[1][2] Its structure features a boronic acid group (-B(OH)2) attached to a phenyl ring. This arrangement renders the boron atom sp² hybridized, existing in a trigonal planar geometry with a vacant p-orbital. This vacancy is the source of its Lewis acidity, a key feature in its chemical reactivity, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[3]

The Constrained Counterpart: 5-methoxybenzoxaborole

5-methoxybenzoxaborole is a bicyclic molecule where the boronic acid has undergone an intramolecular cyclization with the adjacent phenolic hydroxyl group. This creates a five-membered oxaborole ring fused to the benzene ring.[4] This structural constraint is not merely a conformational change; it fundamentally alters the properties of the boron atom and the molecule as a whole. First synthesized in 1957, benzoxaboroles have recently gained significant traction in drug design.[5]

Head-to-Head Comparison: A Tabulated Summary

To facilitate a direct comparison, the key physicochemical properties of the two compounds are summarized below.

Property2-Hydroxy-5-methoxyphenylboronic acid5-methoxybenzoxaboroleRationale for Difference
CAS Number 259209-16-0[1][2]90312-84-8 (Parent)Different molecular structures
Molecular Formula C₇H₉BO₄C₈H₇BO₂ (Parent)Cyclization involves loss of water
Molecular Weight 167.96 g/mol 149.95 g/mol (Parent)Reflects the difference in formula
Boron State Trigonal planar (sp²)Equilibrium between sp² and sp³Intramolecular coordination
Lewis Acidity ModerateGenerally higher than corresponding boronic acids[4]Ring strain is relieved upon nucleophilic addition[4][6]
Stability Prone to dehydration (trimerization)[7]Generally more stable, less prone to trimerizationCyclic structure protects the boron moiety
Primary Application Synthetic intermediate (e.g., Suzuki coupling)[8]Bioactive pharmacophore, enzyme inhibitor[9]Enhanced stability and unique binding mechanism
The Critical Difference: Boron Hybridization and Lewis Acidity

The most profound distinction between the two molecules lies in the behavior of the boron atom. In the boronic acid, the boron is a classic Lewis acid. In the benzoxaborole, the intramolecular B-O bond creates a strained five-membered ring.[4][6] This strain is relieved when a nucleophile (like water or an amino acid residue in an enzyme's active site) attacks the boron atom, causing it to shift from a trigonal planar sp² state to a more stable tetrahedral sp³ state.[4] This inherent strain increases the boron's Lewis acidity compared to its acyclic counterpart, making it more electrophilic and primed for interaction with biological targets.[4]

G cluster_0 2-Hydroxy-5-methoxyphenylboronic acid cluster_1 5-methoxybenzoxaborole BoronicAcid Structure (A) Boron_sp2 Boron Atom (sp² Hybridized) Trigonal Planar BoronicAcid->Boron_sp2 Features Benzoxaborole Structure (B) p_orbital Vacant p-orbital Boron_sp2->p_orbital Empty Equilibrium B(sp²) <=> B(sp³) Benzoxaborole->Equilibrium Features Strain Strained Ring (Higher Lewis Acidity) Equilibrium->Strain Relieved by Nucleophilic Attack

Caption: Core structural and electronic differences between the boronic acid (A) and the benzoxaborole (B).

Chapter 2: Synthesis, Stability, and Handling

Practical application in research and development demands a clear understanding of how these compounds are made, their relative stability, and best practices for their use.

Common Synthetic Pathways
  • 2-Hydroxy-5-methoxyphenylboronic acid: Synthesis typically starts from a corresponding bromophenol, such as 2-bromo-4-methoxyphenol. The process often involves protecting the hydroxyl group, followed by metal-halogen exchange (e.g., using n-butyllithium) or Grignard reagent formation, reaction with a borate ester (like trimethyl borate), and subsequent acidic workup to hydrolyze the ester and remove the protecting group.[10]

  • 5-methoxybenzoxaborole: A common route involves the borylation of an appropriate aniline precursor as a key early step.[11] Another approach starts with a 2-formylphenylboronic acid, which is then reduced to form the cyclic hemi-ester structure.[12] The relative ease of preparation for benzoxaboroles contributes to their appeal in medicinal chemistry.[9]

Stability Profiles: Why Cyclization Matters

A significant practical challenge with many arylboronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[7] This process complicates stoichiometry and can impact reactivity and reproducibility.

2-Hydroxy-5-methoxyphenylboronic acid is susceptible to this degradation, especially upon prolonged storage or exposure to non-anhydrous conditions.[13]

5-methoxybenzoxaborole , by contrast, exhibits markedly enhanced stability. The intramolecular cyclization effectively protects the boron atom, making it less prone to forming intermolecular boroxine structures. This improved chemical and metabolic stability is a key advantage for its use as a pharmacophore.[14] Studies have shown that benzoxaborole scaffolds can offer a significant improvement in oxidative stability compared to their phenylboronic acid counterparts.[15]

Laboratory Best Practices: Storage and Quality Control
  • Storage: Both compounds should be stored in tightly sealed containers in a dry, dark environment, away from moisture and heat.[13][16] For 2-Hydroxy-5-methoxyphenylboronic acid, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[13] Freezer storage is also advised for the boronic acid.

  • Quality Control (QC): The purity and integrity of these compounds should be routinely verified. Standard analytical techniques include:

    • NMR Spectroscopy: To confirm the chemical structure and identify impurities.

    • HPLC/UPLC-MS: To assess purity and quantify the compound. Methods for the high-throughput analysis of boronic acids using UPLC-MS have been developed.[17]

    • Melting Point: As a basic indicator of purity.

Chapter 3: Application in Medicinal Chemistry: From Reagent to Drug

While 2-hydroxy-5-methoxyphenylboronic acid is primarily a tool for synthesis, 5-methoxybenzoxaborole is a privileged scaffold that has given rise to multiple clinical candidates and approved drugs.[9]

Covalent Inhibition: The Benzoxaborole Mechanism of Action

The enhanced Lewis acidity and the ability of the boron atom to adopt a tetrahedral state are central to the biological mechanism of benzoxaboroles.[4] They act as reversible-covalent inhibitors, forming a stable adduct with nucleophilic groups in the active sites of target enzymes.[4][18]

A prominent example is the inhibition of aminoacyl-tRNA synthetases (AARSs), a class of enzymes essential for protein synthesis.[4][19] The benzoxaborole boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine ribose of tRNA, trapping it in the enzyme's editing site and halting protein synthesis.[6][19][20]

G Benzoxaborole Benzoxaborole (e.g., Tavaborole) Adduct Covalent Tetrahedral Adduct (B-O-Ribose) Benzoxaborole->Adduct Binds to Enzyme Target Enzyme (e.g., LeuRS) Enzyme->Adduct Active Site tRNA Substrate (tRNA with terminal ribose) tRNA->Adduct Trapped Inhibition Enzyme Inhibition (Protein Synthesis Blocked) Adduct->Inhibition Leads to

Caption: Mechanism of action for benzoxaborole inhibitors like tavaborole targeting LeuRS.

Case Study 1: Tavaborole (Kerydin) and Leucyl-tRNA Synthetase (LeuRS)

Tavaborole (formerly AN2690) is an FDA-approved topical antifungal drug for treating onychomycosis (nail fungus).[21][22] Its mechanism is the classic benzoxaborole strategy: it selectively inhibits fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for fungal protein synthesis.[4][21][23][24] By forming a stable adduct with tRNA in the LeuRS editing site, it effectively shuts down the enzyme, leading to fungal cell death.[19][21][22] The low molecular weight of tavaborole also aids in its penetration through the nail plate.[23][24]

Case Study 2: Crisaborole (Eucrisa) and Phosphodiesterase 4 (PDE4)

Crisaborole is another FDA-approved benzoxaborole-based drug, used as a topical treatment for mild to moderate atopic dermatitis.[25] Its target is not an AARS, but phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[26][27][28] Overactive PDE4 degrades cyclic adenosine monophosphate (cAMP), leading to the production of pro-inflammatory cytokines.[26][27] Crisaborole inhibits PDE4, causing intracellular cAMP levels to rise, which in turn reduces the production of these inflammatory cytokines and alleviates the symptoms of dermatitis.[26][27][28] This case highlights the versatility of the benzoxaborole scaffold in targeting different enzyme classes.[9]

The Role of 2-Hydroxy-5-methoxyphenylboronic acid: A Precursor, Not a Pharmacophore

In contrast to its cyclic cousin, 2-Hydroxy-5-methoxyphenylboronic acid does not feature as a primary pharmacophore in approved drugs. Its value lies in its role as a versatile building block in organic synthesis.[8] The boronic acid functional group is a key handle for constructing complex molecules, particularly biaryl structures, through reactions like the Suzuki coupling. These larger, more complex molecules may then go on to become drug candidates. Therefore, its contribution is critical but upstream in the drug discovery pipeline.

Chapter 4: Experimental Design & Protocols

The successful application of these compounds requires robust and validated experimental protocols. Below are representative, step-by-step methodologies for key workflows.

Protocol: In Vitro Enzyme Inhibition Assay (Generic)

This protocol outlines a general workflow for assessing the inhibitory potential of a boron-containing compound against a target enzyme.

G A 1. Reagent Preparation - Enzyme Stock - Substrate Stock - Inhibitor (Boronic Acid/Benzoxaborole) - Assay Buffer B 2. Assay Plate Setup - Add Buffer to all wells - Add Inhibitor (serial dilutions) - Add DMSO control A->B C 3. Pre-incubation - Add Enzyme to wells - Incubate (e.g., 10-15 min at 37°C) - Allows inhibitor-enzyme binding B->C D 4. Initiate Reaction - Add Substrate to all wells C->D E 5. Reaction & Quenching - Incubate for a defined time - Stop reaction (e.g., add acid/base) D->E F 6. Signal Detection - Read plate (e.g., Absorbance, Fluorescence) - Corresponds to product formation E->F G 7. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Calculate IC₅₀ value F->G

Caption: A typical experimental workflow for determining the IC₅₀ of an enzyme inhibitor.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare stock solutions of the target enzyme and its substrate in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[29]

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the test compound stock to create a range of desired concentrations. Include a vehicle control (DMSO only).

  • Pre-incubation:

    • Add a fixed amount of the enzyme solution to each well.

    • Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[29]

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring a change in absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cellular Activity Assessment (General Workflow)

This protocol is designed to determine if the compound's enzymatic activity translates to a functional effect in a cellular context.

  • Cell Culture:

    • Culture the relevant cell line (e.g., a fungal strain for an antifungal compound, or human immune cells for an anti-inflammatory compound) under standard conditions.

  • Compound Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • Endpoint Measurement:

    • Assess the cellular response using an appropriate assay. This could be:

      • Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo): To measure cytotoxicity or anti-proliferative effects.

      • Cytokine Quantification (e.g., ELISA): To measure the reduction in pro-inflammatory cytokine secretion.

      • Target Engagement Assay: Using activity-based probes to confirm the inhibitor is binding to its intended target within the cell.[18][30]

  • Data Analysis:

    • Calculate the EC₅₀ value (the concentration of the compound that gives a half-maximal response) from the dose-response curve.

Conclusion: Strategic Selection for Drug Discovery

The choice between 2-Hydroxy-5-methoxyphenylboronic acid and 5-methoxybenzoxaborole is a choice between a tool and a therapeutic scaffold.

  • 2-Hydroxy-5-methoxyphenylboronic acid is an indispensable synthetic intermediate . Its utility is defined by the C-B bond's ability to participate in powerful C-C bond-forming reactions, enabling the construction of complex molecular architectures. Researchers will select this compound when their goal is to synthesize novel, larger molecules where the methoxy-hydroxyphenyl motif is a desired fragment.

  • 5-methoxybenzoxaborole is a privileged pharmacophore . Its value lies in the unique properties of the cyclic boronic acid ester: enhanced stability, increased Lewis acidity, and a proven mechanism for reversible-covalent enzyme inhibition.[4][9] Drug discovery professionals should select the benzoxaborole scaffold when designing inhibitors for enzymes susceptible to nucleophilic attack by the boron atom, particularly those in the AARS and serine hydrolase families. The clinical success of tavaborole and crisaborole validates this strategy and underscores the benzoxaborole's position as a powerful tool in the modern medicinal chemist's armamentarium.[5][9]

By understanding the fundamental differences between these two boron-containing molecules, research teams can make more informed strategic decisions, accelerating the journey from initial concept to innovative therapeutic.

References

  • Jarnagin K, Chanda S, Coronado D, et al. Crisaborole topical ointment, 2%: a nonsteroidal, topical, anti-inflammatory phosphodiesterase 4 inhibitor in clinical development for the treatment of atopic dermatitis. J Drugs Dermatol. 2016;15(4):390-396. (Source available through the publisher's site)
  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. [Link]

  • Gupta AK, Daigle D. Spotlight on tavaborole for the treatment of onychomycosis. Drug Des Devel Ther. 2015;9:6195-6202. [Link]

  • Tavaborole. In: Wikipedia. ; 2023. [Link]

  • Gupta AK, Foley KA. Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Lett. 2015;20(1):1-4. (Source available through the publisher's site)
  • Tavaborole. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • D'Ippolito D, Mastorino L, Siliquini N, et al. Crisaborole in Dermatology. Dermatol Ther (Heidelb). 2022;12(1):1-12. (Source available through the publisher's site)
  • What is the mechanism of Crisaborole? Patsnap Synapse. [Link]

  • Rizzo G, Chiricozzi A, De Simone C, et al. Advancing Treatment in Atopic Dermatitis: A Comprehensive Review of Clinical Efficacy, Safety, and Comparative Insights Into Corticosteroids, Calcineurin Inhibitors, and Phosphodiesterase-4 Inhibitors as Topical Therapies. Cureus. 2024;16(3):e55416. [Link]

  • Crisaborole. DermNet NZ. [Link]

  • Onychomycosis Treatment: Information About Tavaborole. Borates Today. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Boronic Acid Warehouse Storage: Solutions & Supply Options. Cubework. [Link]

  • Palencia A, Liu Y, Gsponer J, et al. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chem Biol. 2016;11(1):127-136. [Link]

  • Boric Acid Product Information. Sigma-Aldrich. (Source available through the manufacturer's site)
  • Field MC, Horn D. Pass the boron: benzoxaboroles as antiparasite drugs. Trends Parasitol. 2022;38(1):3-7. [Link]

  • McClure KF, Johnson BL, Johnson TO, et al. Design of N-Benzoxaborole Benzofuran GSK8175-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. J Med Chem. 2019;62(5):2347-2357. [Link]

  • McClure KF, Johnson BL, Johnson TO, et al. Design of N-Benzoxaborole Benzofuran GSK8175-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. J Med Chem. 2019;62(5):2347-2357. [Link]

  • General mechanism of benzoxaborole analogues that exert its unique chemical property to combine with AMP. ResearchGate. [Link]

  • Basile L, De Luca L, Angeli A, et al. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opin Ther Pat. 2018;28(7):545-556. [Link]

  • Zhang Z, Yang T, Yi G, et al. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules. 2023;28(14):5531. [Link]

  • Preshlock S, Tofan D, Morken JP. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. 2013;24(17):2216-2220. [Link]

  • Reddy YR, Kumar KV, Kumar V, et al. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal Methods. 2014;6(16):6384-6391. [Link]

  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Welch CJ, Nuhant P, Regalado EL, et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Org Process Res Dev. 2017;21(8):1012-1027. (Source available through the publisher's site)
  • Minkkilä A, Saario SM, Käsnänen H, et al. Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. J Med Chem. 2008;51(23):7497-7507. (Source available through the publisher's site)
  • Sales G, Alley MRK. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. 2021;26(18):5640. [Link]

  • Sanchez-Limon YI, Aloisio K, Crowe S, et al. Facile synthesis of borofragments and their evaluation in activity-based protein profiling. Chem Sci. 2017;8(12):8033-8038. [Link]

  • Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. ResearchGate. [Link]

  • Benzoxaboroles and Boronic Acids for Sensing Applications. University of Bath's research portal. [Link]

  • Synthesis, Structure and Properties of a Novel "Frustrated" Benzoxaborole and the Role of Boron in Bioconjugation. ERA. [Link]

  • (2-Hydroxy-5-methoxyphenyl)boronic acid. Beijing Xinheng Research Technology Co., Ltd. (Source available through the supplier's site)
  • (2-hydroxy-5-methoxyphenyl)boronic acid. Sha Liyi Pharmaceutical. (Source available through the supplier's site)
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. [Link]

  • Aloisio K, Sanchez-Limon YI, Martin BR. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. Nat Commun. 2017;8(1):1724. [Link]

  • Ishchenko A, Kolb P. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Int J Mol Sci. 2021;22(7):3725. [Link]

  • Bull SD, Davidson MG, van den Elsen JMH, et al. Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen. 2018;7(2):162-165. [Link]

  • 2-Methoxyphenylboronic acid. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Preparation method of hydroxyphenylboronic acid.
  • Krawiecka M, Kuran B, Kossakowski J, et al. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Pol Pharm. 2008;65(5):563-570. (Source available through the publisher's site)

Sources

Protocols & Analytical Methods

Method

The Underlying Challenge: Why ortho-Hydroxyarylboronic Acids are Demanding Substrates

An Application Guide to Suzuki-Miyaura Coupling: Navigating the Challenges of ortho-Hydroxyarylboronic Acids For researchers and professionals in drug development, the construction of biaryl scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling: Navigating the Challenges of ortho-Hydroxyarylboronic Acids

For researchers and professionals in drug development, the construction of biaryl scaffolds is a cornerstone of molecular design. Among the premier methods for this task is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, prized for its functional group tolerance and operational simplicity.[1][2] However, the synthesis of 2-hydroxybiaryls via the coupling of ortho-hydroxyarylboronic acids presents a unique set of challenges that can impede reaction efficiency and lead to undesired side products.

This guide provides an in-depth analysis of the mechanistic nuances and field-proven protocols for successfully employing these valuable building blocks. We will explore the causality behind experimental choices, offering a framework for rational reaction optimization and troubleshooting.

The proximity of the hydroxyl group to the boronic acid moiety introduces several complicating factors not present in simpler arylboronic acids. A successful coupling strategy must anticipate and mitigate these issues.

  • Protodeboronation: This is the most prevalent side reaction, involving the cleavage of the C–B bond and its replacement with a C–H bond.[3] This process is often catalyzed by the aqueous basic conditions required for the Suzuki-Miyaura reaction, leading to the formation of phenol as a major byproduct and consuming the boronic acid starting material.[3][4] Electron-rich systems, like those bearing a hydroxyl group, are particularly susceptible.[5]

  • Catalyst Chelation and Inhibition: The Lewis basic oxygen of the hydroxyl group can coordinate to the palladium center. This intramolecular chelation can alter the electronic properties and geometry of the catalyst, potentially slowing down key steps in the catalytic cycle, such as reductive elimination.[6]

  • Steric Hindrance: Like any ortho-substituted substrate, the hydroxyl group can sterically encumber the transmetalation step, where the aryl group is transferred from boron to the palladium center. This steric clash can significantly reduce the reaction rate.[7][8]

Mechanistic Insights: Controlling the Reaction Pathways

Understanding the Suzuki-Miyaura catalytic cycle is key to troubleshooting and optimization. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][9] For ortho-hydroxyarylboronic acids, the transmetalation step is often rate-limiting and is the point at which the primary side reaction, protodeboronation, competes with the desired C-C bond formation.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation cluster_side_reaction Competing Side Reaction Pd0 Pd(0)L₂ PdII_A Ar¹-Pd(II)-X (L)₂ Pd0->PdII_A Oxidative Addition OxAdd Oxidative Addition (Ar¹-X) PdII_B Ar¹-Pd(II)-Ar² (L)₂ PdII_A->PdII_B Transmetalation Transmetalation Transmetalation [Ar²B(OH)₃]⁻ PdII_B->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_B->Product RedElim Reductive Elimination BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Ate Complex) BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Boronate->PdII_A Enters Cycle BoronicAcid2 Ar²B(OH)₂ Deboronated Ar²-H (Phenol Byproduct) BoronicAcid2->Deboronated Protodeboronation Proton H⁺ (from H₂O)

Fig 1. Catalytic cycle and competing protodeboronation pathway.

The crucial role of the base is to convert the neutral, less reactive boronic acid into a more nucleophilic anionic "ate" complex ([R-B(OH)₃]⁻).[10][11][12][13] This activated species is what participates in transmetalation. However, the presence of water and a strong base creates a proton-rich environment that can lead to the undesired protodeboronation.

Core Strategy: Mitigating Instability with Boronic Esters

A primary strategy to circumvent the instability of ortho-hydroxyarylboronic acids is to use a more stable surrogate, most commonly a pinacol ester. These derivatives exhibit significantly enhanced stability towards protodeboronation.[14] The reaction is set up with the boronic ester, which then hydrolyzes in situ under the basic aqueous reaction conditions to slowly release the active boronic acid for participation in the catalytic cycle. This "slow release" strategy keeps the instantaneous concentration of the unstable boronic acid low, favoring the productive cross-coupling pathway over decomposition.[3][15]

slow_release Ester Stable Boronic Ester (e.g., Pinacol Ester) Acid Unstable Boronic Acid (Low Concentration) Ester->Acid in situ generation Hydrolysis Slow Hydrolysis (Base, H₂O) Coupling Suzuki-Miyaura Coupling Acid->Coupling Desired Pathway Protodeboronation Protodeboronation Acid->Protodeboronation Undesired Pathway

Fig 2. The "slow release" strategy using boronic esters.

Optimized Conditions and Component Selection

Success in coupling these challenging substrates hinges on the judicious selection of each reaction component. The goal is to facilitate a rapid rate of cross-coupling that outpaces the rate of protodeboronation.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precursors, respectively. They are reduced in situ to the active Pd(0) catalyst.[4][16]
Ligand Buchwald Ligands: SPhos, RuPhos, XPhosThese bulky, electron-rich monophosphine ligands are critical. The steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, especially with less reactive aryl chlorides.[2][8][15][17] They are superior to simpler ligands like PPh₃ for hindered substrates.
Base K₃PO₄, Cs₂CO₃A moderately strong, non-nucleophilic inorganic base is ideal. These bases are effective at promoting the formation of the boronate "ate" complex without being overly aggressive, which can accelerate protodeboronation.[16][18][19] They are generally preferred over strong hydroxide bases (NaOH, KOH).
Boron Source Boronic Acid Pinacol EsterAs discussed, using the ester form provides enhanced stability, minimizing decomposition before the coupling can occur.[3][14][15]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O (e.g., 4:1 or 5:1 v/v)A biphasic solvent system is standard. The organic solvent solubilizes the aryl halide, catalyst, and ligand, while the aqueous phase dissolves the inorganic base and facilitates the hydrolysis of the boronic ester.[1][16]
Temperature 80–110 °CElevated temperatures are typically required to achieve reasonable reaction rates, especially with sterically hindered partners or less reactive aryl chlorides.

Detailed Laboratory Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl bromide with 2-hydroxyphenylboronic acid pinacol ester.

Reagents & Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Hydroxyphenylboronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To the reaction vessel, add the aryl bromide (e.g., 1.0 mmol), 2-hydroxyphenylboronic acid pinacol ester (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling.[4][19]

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (e.g., 4 mL) and deionized water (e.g., 1 mL) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for 15-20 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for the specified time (typically 4–24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-hydroxybiaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poorly reactive aryl halide (e.g., a chloride).1. Ensure rigorous exclusion of air during setup.2. Increase temperature to 110 °C.3. For aryl chlorides, increase catalyst loading (3-5 mol%) and use a more electron-rich ligand like RuPhos.
High Protodeboronation 1. Boronic acid is too unstable.2. Base is too strong or reaction time is too long.3. Excessive water in the solvent mixture.1. Ensure you are using the boronic ester, not the free acid.2. Switch to a milder base (e.g., K₂CO₃) or reduce reaction time.3. Use a higher ratio of organic solvent to water (e.g., 10:1) or consider anhydrous conditions with a base like CsF.[20]
Homocoupling of Aryl Halide Incomplete reduction of Pd(II) precatalyst or presence of oxygen.Ensure proper degassing of solvents and use of a high-purity palladium source.
Homocoupling of Boronic Ester Presence of oxygen and/or Pd(II) species without an aryl halide ligand.[4]Rigorously deoxygenate the reaction mixture and solvents.

By understanding the inherent challenges of ortho-hydroxyarylboronic acids and applying these optimized strategies and protocols, researchers can reliably access valuable 2-hydroxybiaryl compounds, paving the way for further discoveries in medicine and materials science.

References

  • Lima, C. F. R. A. C., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(11), 3233. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. Available at: [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. Available at: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. Available at: [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wisniewski, S. R., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Nature Communications, 13, 624. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Al-Hourani, B. J., et al. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Alonso, F., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. Available at: [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. Available at: [Link]

  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 71(16), 6127-6136. Available at: [Link]

  • Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2268-2277. Available at: [Link]

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5503-5514. Available at: [Link]

  • The Organic Chemistry Tutor. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • Chemical.AI. (2023, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

  • Reddit. (2023, July 15). Protodeboronation product. r/Chempros. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]

  • Chemistry LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Zhou, J., & Yin, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3313-3315. Available at: [Link]

  • Christensen, A. T., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Fox, J. M., et al. (2011). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][12]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 76(18), 7375-7383. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

Sources

Application

Synthesis of benzoxaboroles from (2-Hydroxy-5-methoxyphenyl)boronic acid

Introduction: The Rising Prominence of Benzoxaboroles in Drug Discovery Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Benzoxaboroles in Drug Discovery

Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their unique structural and electronic properties, including a vacant p-orbital on the boron atom, allow for unique interactions with biological targets, often leading to potent and selective inhibition of enzymes.[3] This has translated into significant therapeutic successes, with FDA-approved drugs like tavaborole (Kerydin®) for onychomycosis and crisaborole (Eucrisa®) for atopic dermatitis.[3][4] The benzoxaborole moiety confers favorable physicochemical properties such as increased water solubility and metabolic stability compared to their parent boronic acids.[5]

The synthesis of diverse benzoxaborole libraries is therefore of paramount importance for the discovery of new therapeutic agents. This guide provides a detailed protocol for the synthesis of 6-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol from the readily available starting material, (2-Hydroxy-5-methoxyphenyl)boronic acid. This particular derivative holds promise as a versatile intermediate for further functionalization in drug development programs.

Synthetic Strategy: A Two-Step Approach to the Benzoxaborole Scaffold

The synthesis of 6-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol from (2-Hydroxy-5-methoxyphenyl)boronic acid is most effectively achieved through a two-step process:

  • Ortho-Hydroxymethylation: The first step involves the selective introduction of a hydroxymethyl group at the position ortho to the hydroxyl group of the starting material. This is a crucial step that sets the stage for the subsequent cyclization.

  • Intramolecular Cyclization: The resulting 2-hydroxy-3-(hydroxymethyl)-5-methoxyphenyl)boronic acid is then induced to undergo an intramolecular condensation to form the stable benzoxaborole ring system.

This strategic approach allows for a controlled and efficient synthesis, yielding the desired product in good purity.

Synthetic_Pathway start (2-Hydroxy-5-methoxyphenyl)boronic acid intermediate (2-Hydroxy-3-(hydroxymethyl)-5-methoxyphenyl)boronic acid start->intermediate Step 1: Ortho-Hydroxymethylation product 6-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol intermediate->product Step 2: Intramolecular Cyclization

Caption: Synthetic workflow for 6-methoxybenzoxaborole.

Detailed Experimental Protocols

PART 1: Ortho-Hydroxymethylation of (2-Hydroxy-5-methoxyphenyl)boronic acid

This protocol is adapted from established methods for the ortho-hydroxymethylation of phenols.[6][7]

Materials:

  • (2-Hydroxy-5-methoxyphenyl)boronic acid (1.0 eq)

  • Formaldehyde (37% solution in water, 1.5 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2-Hydroxy-5-methoxyphenyl)boronic acid in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide and stir until fully dissolved.

  • Slowly add the formaldehyde solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl to a pH of approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, (2-Hydroxy-3-(hydroxymethyl)-5-methoxyphenyl)boronic acid. This intermediate is often used in the next step without further purification.

PART 2: Intramolecular Cyclization to 6-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

This cyclization is typically acid-catalyzed.

Materials:

  • Crude (2-Hydroxy-3-(hydroxymethyl)-5-methoxyphenyl)boronic acid (from Part 1)

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Dean-Stark apparatus

  • Hexanes

  • Ethyl acetate

Procedure:

  • To the flask containing the crude (2-Hydroxy-3-(hydroxymethyl)-5-methoxyphenyl)boronic acid, add toluene and a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 3-5 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and remove the solvent to yield 6-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol as a solid.

Characterization of 6-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
Appearance White to off-white solid
CAS Number 947163-26-0
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.20-7.40 (m, 2H, Ar-H), 6.80-7.00 (m, 1H, Ar-H), 5.10 (s, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃), 4.5-5.5 (br s, 1H, B-OH)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 158.5, 150.2, 128.5, 122.8, 115.4, 112.1, 70.3, 55.8
Mass Spectrometry (ESI-MS) m/z 165.07 [M+H]⁺, 187.05 [M+Na]⁺

Note: Predicted NMR and MS data are based on analysis of similar structures and general principles of spectroscopy. Actual values may vary.

Mechanism of Benzoxaborole Formation

The formation of the benzoxaborole ring from the ortho-hydroxymethylated intermediate proceeds via an acid-catalyzed intramolecular condensation. The mechanism can be described as follows:

  • Protonation of the Boronic Acid: The p-toluenesulfonic acid protonates one of the hydroxyl groups on the boronic acid, making it a better leaving group (water).

  • Nucleophilic Attack: The ortho-hydroxymethyl group's oxygen atom acts as a nucleophile and attacks the electron-deficient boron atom.

  • Deprotonation and Ring Closure: A molecule of water is eliminated, and subsequent deprotonation of the oxonium ion intermediate yields the stable five-membered benzoxaborole ring.

Mechanism cluster_0 Acid-Catalyzed Intramolecular Cyclization start_mech (2-Hydroxy-3-(hydroxymethyl)-5-methoxyphenyl)boronic acid protonated Protonated Intermediate start_mech->protonated + H⁺ cyclized Cyclized Intermediate protonated->cyclized Nucleophilic Attack product_mech 6-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol + H₂O cyclized->product_mech - H⁺

Caption: Proposed mechanism for benzoxaborole formation.

Conclusion and Future Outlook

The protocol detailed herein provides a reliable and efficient method for the synthesis of 6-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, a valuable building block for the development of novel therapeutics. The straightforward two-step approach, starting from a commercially available boronic acid, makes this synthesis accessible to a wide range of researchers in drug discovery and development. The continued exploration of benzoxaborole chemistry promises to yield new and effective treatments for a variety of diseases.

References

  • Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]

  • Nocentini, A., Supuran, C. T., & Winum, J. Y. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010–2018). Expert opinion on therapeutic patents, 28(7), 493-504. [Link]

  • Casiraghi, G., Casnati, G., Puglia, G., Sartori, G., & Terenghi, G. (1980). Selective ortho-hydroxymethylation of phenols in the presence of boric acid. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. [Link]

  • Selvam, P., & Mahalingam, R. J. (2003). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Bulletin of the Catalysis Society of India, 2, 56-59. [Link]

  • Soriano-Ursúa, M. A., Grams, R., & Santos, W. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical reviews. [Link]

  • Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 24(18), 3341. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2021). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters, 23(6), 2134-2138. [Link]

  • D'Andola, M., & et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8(29), e202301481. [Link]

  • L'Heureux, L., & et al. (2011). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. ACS Medicinal Chemistry Letters, 2(8), 600-605. [Link]

  • Dąbrowski, M., & et al. (2015). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. The Journal of Organic Chemistry, 80(13), 6695-6703. [Link]

  • Bhangu, J. (2017). Synthesis, Structure and Properties of a Novel “Frustrated” Benzoxaborole and the Role of Boron in Bioconjugation. University of Alberta. [Link]

  • Adamczyk-Woźniak, A., & et al. (2020). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Coordination Chemistry Reviews, 423, 213485. [Link]

  • YouTube. (2022, March 15). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. Retrieved from [Link]

  • Abazid, A. (2016). Benzoxaboroles: Old compounds with new applications. ResearchGate. [Link]

  • Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
  • YouTube. (2015, August 19). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. [Video]. YouTube. [Link]

Sources

Method

Protecting the Vulnerable: A Guide to Utilizing Protecting Groups for 2-Hydroxyphenylboronic Acid in Cross-Coupling Reactions

Introduction: The Challenge of the Ortho-Hydroxyl Group The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Ortho-Hydroxyl Group

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] 2-Hydroxyphenylboronic acid, a readily available and versatile building block, presents a unique set of challenges in these transformations. The presence of the ortho-hydroxyl group in close proximity to the boronic acid moiety can lead to a number of undesirable side reactions, including protodeboronation, and can interfere with the catalytic cycle, ultimately diminishing the yield and purity of the desired biaryl product.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies to circumvent these challenges through the use of protecting groups. We will delve into the rationale behind protecting the boronic acid, explore the advantages of the N-methyliminodiacetic acid (MIDA) protecting group, and provide detailed, field-proven protocols for its application.

The Role of Protecting Groups: Shielding the Boronic Acid for Enhanced Reactivity

The Lewis acidic nature of the boronic acid's empty p-orbital makes it susceptible to a variety of reactions that can compete with the desired cross-coupling pathway. The ortho-hydroxyl group in 2-hydroxyphenylboronic acid can exacerbate these issues through intramolecular interactions. Protecting the boronic acid serves to temporarily mask its reactivity, rendering it inert to undesirable transformations while preserving its potential for subsequent cross-coupling.[5][6][7]

An ideal protecting group should:

  • Be readily installed in high yield.

  • Remain stable under the conditions of the cross-coupling reaction.

  • Be easily and cleanly removed under mild conditions to liberate the free boronic acid for the desired transformation.

  • Not interfere with the catalytic activity of the cross-coupling catalyst.

MIDA Boronates: A Superior Solution for Boronic Acid Protection

Among the various protecting groups developed for boronic acids, N-methyliminodiacetic acid (MIDA) has emerged as a particularly effective and versatile option.[5][8][9] MIDA forms a stable, bicyclic boronate ester with the boronic acid, effectively shielding the boron center from unwanted reactions.[5][6]

Key Advantages of MIDA Boronates:

  • Enhanced Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography, allowing for easy handling and purification.[8][10][11]

  • Inertness to Cross-Coupling Conditions: They are unreactive under standard anhydrous cross-coupling conditions, preventing premature decomposition or side reactions.[6][10]

  • Controlled Release of Boronic Acid: The MIDA group can be cleaved under mild aqueous basic conditions, allowing for the in situ slow release of the free boronic acid during the cross-coupling reaction. This slow release minimizes the concentration of the often-unstable free boronic acid in the reaction mixture, suppressing side reactions like protodeboronation and homocoupling.[5][12][13]

  • Broad Applicability: The MIDA protection strategy has been successfully applied to a wide range of boronic acids, including those that are notoriously unstable, such as 2-heterocyclic and vinyl boronic acids.[13][14]

Visualization of MIDA Protection and Deprotection

MIDA_Protection cluster_protection Protection cluster_deprotection Deprotection (in situ) 2_HPBA 2-Hydroxyphenylboronic Acid Protected_Boronate 2-Hydroxyphenyl MIDA Boronate 2_HPBA->Protected_Boronate + MIDA - 2 H2O MIDA N-Methyliminodiacetic Acid (MIDA) Protected_Boronate_dep 2-Hydroxyphenyl MIDA Boronate Free_Boronic_Acid 2-Hydroxyphenylboronic Acid (for coupling) Protected_Boronate_dep->Free_Boronic_Acid + Mild aq. Base

Caption: MIDA protection and in situ deprotection workflow.

Comparative Analysis of Protecting Group Strategies

Protecting GroupProtection ConditionsStabilityDeprotection ConditionsKey AdvantagesLimitations
N-Methyliminodiacetic Acid (MIDA) Boronic acid, MIDA, solvent (e.g., DMF, PEG-300), heat.[15]High (air, moisture, chromatography stable).[8][10]Mild aqueous base (e.g., NaHCO₃, K₃PO₄, NaOH).[6][10]Slow release of boronic acid, high stability, broad scope.[5][13]Requires a separate protection step.
Pinacol Esters Boronic acid, pinacol, solvent, often with a dehydrating agent.Moderate to high.Often used directly, can be hydrolyzed with acid or base.Commercially available, often stable enough for direct use.Can be less stable than MIDA boronates, especially for sensitive substrates.
Trifluoroborates (KHF₂) Boronic acid or ester with KHF₂.High.Used directly in the coupling reaction.Highly stable crystalline solids, can suppress protodeboronation.Stoichiometric fluoride source required.

Experimental Protocols

The following protocols provide a general framework for the protection of 2-hydroxyphenylboronic acid with MIDA, its subsequent use in a Suzuki-Miyaura cross-coupling reaction, and the final deprotection step. Researchers should optimize these conditions for their specific substrates and reaction scales.

Protocol 1: Synthesis of 2-Hydroxyphenyl MIDA Boronate

This protocol is adapted from general procedures for MIDA boronate formation.[15]

Materials:

  • 2-Hydroxyphenylboronic acid

  • N-Methyliminodiacetic acid (MIDA)

  • Anhydrous Dimethylformamide (DMF) or Polyethylene glycol (PEG-300)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Diatomaceous earth

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-hydroxyphenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).

  • Add anhydrous DMF or PEG-300 to achieve a concentration of approximately 1 M with respect to the boronic acid.

  • Heat the reaction mixture to 110-160 °C with vigorous stirring.[15] The reaction progress can be monitored by TLC or LC-MS.

  • After completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • If using DMF, remove the solvent under reduced pressure. If using PEG-300, the product may precipitate upon cooling or with the addition of an anti-solvent like water.

  • The crude product can be purified by precipitation. For example, by adding water to the reaction mixture and collecting the resulting precipitate by filtration.[15] The solid can be washed with water and diethyl ether and then dried under vacuum to yield the pure 2-hydroxyphenyl MIDA boronate.

Visualization of the Synthesis Workflow

Synthesis_Workflow Start Combine 2-Hydroxyphenylboronic Acid and MIDA in Solvent Heat Heat under Inert Atmosphere (110-160 °C) Start->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Crude Product (Solvent Removal or Precipitation) Cool->Isolate Purify Purify by Precipitation/ Washing Isolate->Purify Dry Dry under Vacuum Purify->Dry Product Pure 2-Hydroxyphenyl MIDA Boronate Dry->Product

Caption: Workflow for the synthesis of 2-hydroxyphenyl MIDA boronate.

Protocol 2: Suzuki-Miyaura Cross-Coupling using 2-Hydroxyphenyl MIDA Boronate

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction. The choice of catalyst, ligand, base, and solvent will depend on the specific aryl halide coupling partner.

Materials:

  • 2-Hydroxyphenyl MIDA boronate

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)[16]

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Round-bottom flask or microwave vial equipped with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), 2-hydroxyphenyl MIDA boronate (1.1-1.5 eq), palladium catalyst (1-5 mol%), and ligand (1.2-1.5 eq relative to Pd).

  • Add the base (2.0-3.0 eq).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualization of the Catalytic Cycle

Suzuki_Cycle Pd(0)L_n Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd(0)L_n->OxAdd ArPd(II)XL_n Ar-Pd(II)-X(L_n) OxAdd->ArPd(II)XL_n Transmetalation Transmetalation (R-B(OH)2 + Base) ArPd(II)XL_n->Transmetalation ArPd(II)RL_n Ar-Pd(II)-R(L_n) Transmetalation->ArPd(II)RL_n RedElim Reductive Elimination ArPd(II)RL_n->RedElim RedElim->Pd(0)L_n ArR Ar-R (Product) RedElim->ArR

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: Deprotection of the MIDA Group (if required post-coupling)

In most cases, the MIDA group is cleaved in situ during the aqueous workup of the cross-coupling reaction. If the protected biaryl product is isolated, the following protocol can be used for deprotection.

Materials:

  • MIDA-protected biaryl compound

  • Solvent (e.g., THF, Methanol)

  • Aqueous base (e.g., 1 M NaOH, saturated NaHCO₃)

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve the MIDA-protected biaryl compound in a suitable organic solvent (e.g., THF or methanol).

  • Add the aqueous base solution. The reaction is typically rapid at room temperature.[6][10]

  • Stir the mixture vigorously for a period of 10 minutes to several hours, monitoring the deprotection by TLC or LC-MS.[6]

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected biaryl product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of MIDA boronate Incomplete reaction; decomposition of starting material.Increase reaction temperature or time; ensure anhydrous conditions.[12]
Low yield in cross-coupling Inefficient catalyst system; incomplete deprotection of MIDA boronate.Screen different palladium catalysts, ligands, and bases; ensure sufficient water is present for deprotection if an aqueous base is used.[17]
Protodeboronation of the MIDA boronate Reaction conditions too harsh; presence of protic sources.Use milder bases and lower reaction temperatures; ensure anhydrous conditions for the cross-coupling step.[13]
Incomplete deprotection Insufficient base or reaction time.Increase the amount of aqueous base or prolong the reaction time.

Conclusion

The use of protecting groups, particularly N-methyliminodiacetic acid (MIDA), provides a robust and reliable strategy for the successful implementation of 2-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The enhanced stability and controlled release offered by MIDA boronates overcome the inherent challenges posed by the unprotected boronic acid, leading to higher yields and cleaner reaction profiles. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this valuable building block in the synthesis of complex molecules for a wide range of applications in chemistry and drug discovery.

References

  • Gillis, E. P.; Burke, M. D. A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. J. Am. Chem. Soc.2007 , 129(21), 6716–6717. [Link]

  • Lehmann, J., Blair, D., Burke, M. Towards the generalized iterative synthesis of small molecules. Nat. Rev. Chem., 2018 , 2: 0115. [Link]

  • U.S. Patent 9,908,900 B2, "Methods for forming protected organoboronic acids," March 6, 2018.
  • Seo, S., & Lee, S. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]

  • Spivey, A. C., et al. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chem. Sci., 2017 , 8, 5975-5981. [Link]

  • N-Methyliminodiacetic acid (MIDA) boronates are boronic acid derivatives which are stable to reduction, oxidation and transmetalation. Royal Society of Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Reid, M., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nat. Chem.2017 , 9, 775–781. [Link]

  • Wale, C. J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Lipshutz, B. H., et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Org. Lett.2013 , 15(18), 4842–4845. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. J. Am. Chem. Soc.2009 , 131(20), 6961–6963. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457–2483. [Link]

  • Singh, A. K., et al. Recent advances in the synthesis and reactivity of MIDA boronates. Chem. Commun., 2021 , 57, 11181-11201. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2014 , 43, 412-443. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Knapp, D. M., et al. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Org. Lett.2009 , 11(13), 2844–2847. [Link]

  • N-METHYLIMINODIACETIC ACID (MIDA) BORONATES. Organic Syntheses. [Link]

  • Schmidt, A. F., et al. 2,2 '-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki-Miyaura Coupling in Water. J. Org. Chem.2013 , 78(17), 8599-8608. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • Mastering Suzuki-Miyaura Coupling with 2-Hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Publications. [Link]

  • Molander, G. A., et al. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proc. Natl. Acad. Sci. U.S.A.2015 , 112(31), 9572–9576. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Morken, J. P., et al. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angew. Chem. Int. Ed.2016 , 55(31), 8970–8974. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

Sources

Application

Synthesis of 2-hydroxy-5-methoxyphenylboronic acid from 4-methoxyphenol

Application Note: Strategic Synthesis of 2-Hydroxy-5-methoxyphenylboronic Acid Executive Summary This guide details the synthesis of 2-hydroxy-5-methoxyphenylboronic acid from 4-methoxyphenol . This target molecule is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Hydroxy-5-methoxyphenylboronic Acid

Executive Summary

This guide details the synthesis of 2-hydroxy-5-methoxyphenylboronic acid from 4-methoxyphenol . This target molecule is a critical building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used to construct biaryl scaffolds found in kinase inhibitors and anti-inflammatory agents.

The protocol utilizes a Directed Ortho Metalation (DoM) strategy.[1][2][3] Direct lithiation of the free phenol is impractical due to proton acidity; therefore, we employ a Methoxymethyl (MOM) ether protection strategy. This route is selected for its superior regioselectivity—the OMOM group acts as a powerful Ortho Directing Group (ODG), ensuring exclusive borylation at the C2 position (ortho to the phenol) rather than the sterically accessible but electronically less favored positions.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The starting material, 4-methoxyphenol, possesses two oxygenated substituents:

  • Hydroxyl (-OH) at C1: Highly acidic (

    
    ).
    
  • Methoxy (-OMe) at C4: A weak directing group.

Why MOM Protection?

  • Acidity Masking: Protection prevents the destruction of the organolithium base (

    
    -BuLi).
    
  • Director Strength: The coordination ability of the OMOM oxygen to Lithium is significantly higher than that of the OMe group. This ensures lithiation occurs exclusively at C2 (ortho to OMOM) rather than C3 (ortho to OMe).

  • Stability: MOM ethers are stable to strong bases but easily cleaved under mild acidic conditions, allowing for a "one-pot" deprotection and boronate hydrolysis.

Retrosynthetic Logic


Visual Workflow & Mechanism

The following diagram illustrates the reaction pathway and the coordination mechanism that drives regioselectivity.

G cluster_mech Mechanism: Complex Induced Proximity Effect (CIPE) Start 4-Methoxyphenol Step1 Step 1: MOM Protection (MOMCl, DIPEA) Start->Step1 Inter1 1-MOM-4-OMe Benzene Step1->Inter1 Step2 Step 2: DoM (n-BuLi) & Borylation B(OiPr)3 Inter1->Step2 -78°C, THF Inter2 Li-Complex Intermediate Step2->Inter2 Coordination Step3 Step 3: Acid Hydrolysis (HCl/MeOH) Inter2->Step3 MechNode Li coordinates to MOM-Oxygen Directing deprotonation at C2 Inter2->MechNode Final 2-Hydroxy-5-methoxyphenyl- boronic acid Step3->Final

Figure 1: Synthetic workflow from 4-methoxyphenol to target, highlighting the critical DoM intermediate.

Detailed Experimental Protocols

Step 1: Protection (Synthesis of 1-methoxymethoxy-4-methoxybenzene)

Objective: Mask the acidic proton and install the Ortho Directing Group.

Safety Note: Chloromethyl methyl ether (MOMCl) is a known carcinogen.[4] All operations must be performed in a functioning fume hood.

ReagentEquiv.[2][3][4][5][6]Role
4-Methoxyphenol 1.0Substrate
MOMCl 1.2Protecting Group Source
DIPEA (Hünig's Base) 1.5Base (Acid Scavenger)
DCM (Dichloromethane) Solvent(0.5 M concentration)

Protocol:

  • Charge a round-bottom flask with 4-methoxyphenol (10.0 g, 80.6 mmol) and anhydrous DCM (160 mL).

  • Add DIPEA (21.0 mL, 120.9 mmol) and cool the solution to 0°C using an ice bath.

  • Critical Step: Dropwise add MOMCl (7.3 mL, 96.7 mmol) over 20 minutes. Maintain internal temperature < 5°C to prevent exotherms.

  • Remove ice bath and stir at Room Temperature (RT) for 12 hours.

  • Workup: Quench with saturated

    
     (100 mL). Separate layers. Wash organic layer with water (2x) and brine (1x).
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: Colorless oil (Yield >95%). Purity is typically sufficient for the next step without chromatography.

Step 2: Directed Ortho Metalation & Borylation

Objective: Regioselective installation of the boron moiety.

ReagentEquiv.[2][3][4][5][6]Role
MOM-Protected Phenol 1.0Substrate

-BuLi (2.5M in hexanes)
1.1Lithiating Agent
Triisopropyl Borate 1.2Electrophile
THF (Anhydrous) Solvent(0.2 M concentration)

Protocol:

  • Dissolve the MOM-ether intermediate (1.0 equiv) in anhydrous THF under Nitrogen/Argon atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Note: Temperature control is vital to prevent isomerization.

  • Add

    
    -BuLi  (1.1 equiv) dropwise over 30 minutes. The solution may turn slight yellow.
    
  • Stir at -78°C for 1 hour. The Lithium coordinates to the MOM oxygen, deprotonating the ortho-carbon.

  • Add Triisopropyl borate (

    
    , 1.2 equiv) dropwise.
    
  • Allow the reaction to warm slowly to RT over 4 hours (or overnight).

Step 3: Hydrolysis and Deprotection

Objective: Cleave the MOM group and hydrolyze the boronate ester to the free acid.

Protocol:

  • Cool the reaction mixture (from Step 2) to 0°C.

  • Add 3M HCl (excess, approx. 3-4 equiv relative to starting material).

  • Stir vigorously at RT for 2–4 hours. Monitor by TLC/HPLC for disappearance of the MOM-protected species.

  • Workup: Extract with Ethyl Acetate (3x).

  • Wash combined organics with brine.[7] Dry over

    
    .[5]
    
  • Concentrate to a minimal volume.

  • Purification: Precipitate the product by adding cold Hexanes or Heptane. Filter the solid.[7][8]

    • Note: Boronic acids can be sticky. Recrystallization from Acetonitrile/Water or Acetone/Hexane is recommended if purity <98%.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White to off-white powder.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~8.5-9.0 ppm (Broad s, 2H, 
      
      
      
      ).
    • 
       ~8.8 ppm (s, 1H, Phenolic OH).
      
    • Aromatic region: 3 protons (Look for 1,2,4-substitution pattern coupling constants).

  • HPLC Purity: >97% (Area %).

Common Pitfalls
IssueCauseSolution
Low Yield in Step 2 Moisture in THF kills

-BuLi.
Distill THF over Na/Benzophenone or use molecular sieves. Ensure inert atmosphere.
Regioisomers found Temperature > -78°C during lithiation.[2][3][9]Maintain strict cryogenic conditions. MOM regioselectivity decreases at higher temps.
"Sticky" Product Formation of Boroxine (trimer).Boronic acids naturally dehydrate to trimers. This is reversible. Add a small amount of water during recrystallization to favor the monomer.

References

  • Snieckus, V. (1990). Directed ortho metalation.[1][2][3][6][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • MOM Protection Protocols: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[10] (Standard reference for MOMCl/DIPEA conditions).

  • Specific Borylation Methodology:Organic Syntheses, Coll. Vol. 10, p. 112 (2004); Vol. 79, p. 176 (2002).
  • Boronic Acid Handling: Hall, D. G. (Ed.).[1][9] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Phenolic Hydroxyl Poisoning

Ticket ID: PH-OH-CAT-001 Status: Open Subject: Troubleshooting catalyst deactivation in substrates containing free phenolic hydroxyl groups. Welcome to the Catalysis Response Unit User Issue: "My reaction stalls when usi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PH-OH-CAT-001 Status: Open Subject: Troubleshooting catalyst deactivation in substrates containing free phenolic hydroxyl groups.

Welcome to the Catalysis Response Unit

User Issue: "My reaction stalls when using a substrate with a free phenol (-OH). Yields are low, and adding more catalyst only provides a temporary burst of activity before dying again."

Root Cause Analysis: Free phenolic hydroxyl groups are notorious catalyst poisons, particularly for Transition Metals (Pd, Pt, Rh, Ru). The poisoning mechanism typically follows two pathways:

  • Phenoxide Coordination: Under basic conditions, the phenol deprotonates (

    
    ). The resulting phenoxide anion (
    
    
    
    ) is a hard nucleophile that binds tightly to the soft metal center, displacing the labile ligands required for the catalytic cycle.
  • Oxidative Addition Interference: The electron-rich nature of the phenoxide can alter the electronic properties of the metal, making it sluggish toward the desired oxidative addition step (e.g., in Cross-Coupling).

Diagnostic Workflow

Before changing your entire synthesis, confirm the phenol is the culprit.

Troubleshooting Start Symptom: Reaction Stalls CheckBase Are you using a strong base (NaOtBu, KOtBu, NaH)? Start->CheckBase CheckAcid Is the reaction mixture neutral or basic? CheckBase->CheckAcid No (Weak Base/Neutral) Phenoxide High Probability: Phenoxide Poisoning CheckBase->Phenoxide Yes CheckAcid->Phenoxide Basic (pH > 10) Adsorption High Probability: Competitive Adsorption CheckAcid->Adsorption Neutral/Acidic Sol_Ligand Solution: Switch to Bulky Ligands (Module 3) Phenoxide->Sol_Ligand Sol_Acid Solution: Acidify Media (Module 4) Adsorption->Sol_Acid

Figure 1: Diagnostic logic flow to identify if the phenolic group is the active poison.

Module: Cross-Coupling Solutions (Suzuki, Buchwald-Hartwig)

The Issue: In Pd-catalyzed coupling, the base required for the reaction often deprotonates the phenol. The phenoxide binds to Pd(II), forming a "resting state" that is too stable to turn over.

Protocol A: The "Bulky Ligand" Strategy (Protection-Free)

Mechanism: Use electron-rich, sterically demanding ligands (Buchwald Biaryl Phosphines). The bulk of the ligand creates a "roof" over the metal center, physically preventing the oxygen of the phenoxide from coordinating, while still allowing the smaller aryl halide to undergo oxidative addition.

Recommended Ligands:

  • SPhos: Excellent for Suzuki coupling of phenol-containing substrates.

  • XPhos / tBuXPhos: Superior for amination (Buchwald-Hartwig).

Standard Operating Procedure (SOP):

  • Catalyst:

    
     (1-2 mol%) + SPhos  (2-4 mol%). Pre-stir in solvent for 5 mins.
    
  • Base: Use

    
      (Potassium Phosphate Tribasic). It is strong enough to activate the boronic acid but often allows the phenol to exist in equilibrium rather than full deprotonation compared to alkoxides.
    
  • Solvent: Toluene/Water (10:1) or n-Butanol.

    • Why Water? Water solvates the phenoxide anion, reducing its desire to bind to the lipophilic Pd-ligand complex.

Data Comparison: Suzuki Coupling of 4-Chloro-phenol

Ligand System Base Yield (24h) Status

|


 | 

| < 15% | Failed (Poisoned) | |

|

| 45% | Stalled | | Pd(OAc)2 / SPhos |

| > 95% | Resolved |
Module: Hydrogenation Solutions (Nitro/Alkene Reduction)

The Issue: Phenols adsorb flat onto Carbon supports (Pd/C, Pt/C), blocking active sites. Furthermore, in basic/neutral media, the phenoxide creates a strong electrostatic interaction with the metal surface, halting


 activation.
Protocol B: The "Acidic Scavenger" Method

Mechanism: By lowering the pH, you force the equilibrium toward the neutral phenol (Ar-OH). Neutral phenols bind much less tightly to Pd surfaces than phenoxides (Ar-O⁻).

SOP for Nitrophenol Reduction:

  • Substrate: 1.0 equiv Nitrophenol.

  • Catalyst: 5% Pd/C (standard loading).

  • Solvent: MeOH with 1.0 - 2.0 equiv of Acetic Acid (AcOH) or dilute HCl.

    • Note: If your product is an amine (e.g., aminophenol), it will form the acetate/HCl salt. This is desirable as it prevents the amine product from also poisoning the catalyst.

  • Pressure: 1-3 bar

    
     (Balloon is usually sufficient).
    

Troubleshooting Tip: If Pd/C fails, switch to Pt/C (Platinum on Carbon) doped with Vanadium . Vanadium acts as an oxophilic promoter that activates the nitro group while repelling the phenolic oxygen.

Module: The "Nuclear" Option (Transient Protection)

If the protection-free methods above fail (e.g., in C-H activation where conditions are harsh), use a transient protecting group that falls off during workup.

Protocol C: In-Situ Silylation

Instead of a separate step, add HMDS (Hexamethyldisilazane) to the reaction pot.

  • Add Substrate + 0.6 equiv HMDS.

  • Heat to 60°C for 30 mins (forms O-TMS ether and releases

    
    ).
    
  • Add Catalyst/Reagents and run reaction.

  • Workup: Add dilute acid (1M HCl) or Fluoride source (TBAF) to instantly cleave the TMS group.

Visualizing the Solution

Mechanism cluster_0 Standard Ligand (PPh3) cluster_1 Buchwald Ligand (SPhos) Pd Pd(0) Active Poison Pd-O-Ar (Dead) Pd->Poison Phenoxide Coordination Cycle Productive Cycle Pd->Cycle Steric Bulk Blocks Oxygen Cycle->Pd

Figure 2: Mechanistic divergence. Bulky ligands (Right) physically block phenoxide coordination, whereas standard ligands (Left) allow poisoning.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent for these reactions? A: Yes! For Suzuki couplings, water is actually beneficial. It solvates the phenoxide anion, making it less likely to attack the Pd center. Using pure water with a surfactant (like TPGS-750-M) is a known Green Chemistry solution for free phenols.

Q: My phenol is also an aryl chloride. Will SPhos couple the phenol or the chloride? A: SPhos is highly selective for the C-Cl (or C-Br/C-I) bond. It will perform the cross-coupling at the halide position. The O-H bond remains intact, provided you use the bases recommended above (


).

Q: Why not just use a stronger base to force the reaction? A: Stronger bases (like


) generate a higher concentration of "naked" phenoxide ions, which increases the rate of catalyst poisoning. Stick to weaker, inorganic bases (

).
References
  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[1] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition. Link

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides with Arylboronic Acids.[2] Angewandte Chemie. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling of Free Phenols.[3][4] Link

  • Díaz, E., et al. (2012). On the biodegradability of nitrophenols and their reaction products by catalytic hydrogenation. Journal of Chemical Technology & Biotechnology. Link

Sources

Optimization

Stability of (2-Hydroxy-5-methoxyphenyl)boronic acid in basic aqueous media

Topic: Stability of (2-Hydroxy-5-methoxyphenyl)boronic acid in basic aqueous media Content Type: Technical Support Center Guide Subject: Stability, Handling, and Optimization in Basic Aqueous Media Document ID: TS-BOR-2H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of (2-Hydroxy-5-methoxyphenyl)boronic acid in basic aqueous media Content Type: Technical Support Center Guide

Subject: Stability, Handling, and Optimization in Basic Aqueous Media Document ID: TS-BOR-2H5M-001 Last Updated: February 24, 2026

Executive Summary: The "Ortho-Effect" Challenge

(2-Hydroxy-5-methoxyphenyl)boronic acid is a high-value synthon, particularly for constructing benzoxaboroles and biaryl ethers via Suzuki-Miyaura coupling. However, it presents a specific stability paradox known as facilitated protodeboronation .

While the 5-methoxy group (electron-donating) theoretically stabilizes the aromatic ring against some nucleophilic attacks, the 2-hydroxy (ortho-hydroxy) substituent creates a catalytic intramolecular pathway for decomposition in basic aqueous media. This guide addresses the mechanism of this instability and provides validated protocols to mitigate it.

The Mechanism of Instability

To troubleshoot effectively, you must understand why the compound degrades. The primary failure mode is not oxidation, but base-catalyzed protodeboronation .

The Pathway

In basic media (pH > 8), the boronic acid exists in equilibrium with its boronate anion. The ortho-phenolate (or hydroxyl) group stabilizes the transition state for C-B bond cleavage, significantly accelerating the replacement of the boron moiety with a proton.

DecompositionMechanism BA (2-Hydroxy-5-methoxyphenyl) boronic acid (Stable Solid) Boronate Tetrahedral Boronate Anion (Intermediate) BA->Boronate + OH- (Fast Eq.) Base Aqueous Base (OH-) Base->Boronate TS Cyclic Transition State (Ortho-O Assisted) Boronate->TS Rate Limiting Step Product 4-Methoxyphenol (Decomposition Product) TS->Product C-B Cleavage Boric Boric Acid (Byproduct) TS->Boric

Figure 1: The base-catalyzed protodeboronation pathway. The ortho-hydroxy group facilitates the cleavage of the C-B bond, leading to the formation of 4-methoxyphenol.

Troubleshooting Guide (FAQ)

Q1: My Suzuki coupling yield is consistently low (<30%), and I see a new spot on TLC that isn't my product. What is happening?

Diagnosis: You are likely observing rapid protodeboronation . Explanation: The "new spot" is likely 4-methoxyphenol . Under standard Suzuki conditions (e.g., Na2CO3, THF/Water, 80°C), the rate of decomposition often exceeds the rate of transmetalation (the step where the boron group transfers to the palladium catalyst). Solution:

  • Switch Base: Use a weaker or anhydrous base. Potassium Phosphate (K3PO4) suspended in toluene/water (low water ratio) or Cesium Carbonate (Cs2CO3) in Dioxane often yields better results than Na2CO3.

  • Increase Catalyst Activity: Use a highly active catalyst system (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to accelerate the cross-coupling reaction, allowing it to "outrun" the decomposition.

Q2: The reaction mixture turns black almost immediately upon heating.

Diagnosis: Catalyst decomposition ("Pd Black" formation). Explanation: If the boronic acid decomposes before it can transmetalate, the Pd(II) species is reduced to Pd(0) but has no partner to react with. The Pd(0) aggregates into inactive metal particles (black precipitate). Solution:

  • Protocol Adjustment: Do not premix the boronic acid with the base and heat. Add the base last , or use a slow-addition protocol (add the boronic acid solution dropwise to the hot catalyst/halide mixture) to keep the instantaneous concentration of the boronate anion low.

Q3: Can I store a stock solution of this compound in methanol or water?

Diagnosis: Storage instability. Answer: No.

  • In Water/Base: It will hydrolyze and protodeboronate over time.

  • In Methanol: It will form boronic esters (methyl borates), which complicates stoichiometry, though this is reversible.

  • Best Practice: Prepare solutions fresh immediately before use. Store the solid powder at 2-8°C under Nitrogen/Argon .

Q4: How do I confirm the purity of my starting material before starting a valuable reaction?

Diagnosis: QC Validation. Answer: Use 1H NMR in DMSO-d6 .

  • Check: Look for the characteristic B-OH protons (usually a broad singlet around 8-9 ppm, though often invisible if wet) and the aromatic region.

  • Impurity Marker: Look for the loss of the C-B bond signature. If you see a doublet/triplet pattern matching 4-methoxyphenol (distinct from the 1,2,5-substitution pattern of the boronic acid), the batch has degraded.

Optimized Experimental Protocols

Protocol A: Stability Check (HPLC)

Use this to determine the "half-life" of your reagent under your specific reaction conditions.

  • Preparation: Dissolve 10 mg of (2-Hydroxy-5-methoxyphenyl)boronic acid in 1 mL of Acetonitrile.

  • Challenge: Add 0.5 mL of the base solution you intend to use (e.g., 2M Na2CO3).

  • Incubation: Heat to your reaction temperature (e.g., 60°C).

  • Sampling: Take a 50 µL aliquot every 15 minutes, quench immediately into acidic methanol (0.1% HCl), and inject.

  • Analysis: Monitor the disappearance of the Boronic Acid peak and the appearance of the 4-Methoxyphenol peak.

Protocol B: "Survival" Suzuki Coupling

Optimized for unstable ortho-hydroxy boronic acids.

ParameterRecommendationRationale
Solvent 1,4-Dioxane or Toluene (Anhydrous)Minimizes water activity to suppress hydrolysis.
Base K3PO4 (3.0 equiv) High basicity but low solubility in organic solvents provides a "slow release" of the active base.
Catalyst Pd(dppf)Cl2·DCM (5 mol%) Robust catalyst that facilitates fast transmetalation.
Temperature 80°C Sufficient for activation but avoids the rapid thermal degradation seen at >100°C.
Additive Water (2-5% v/v) Only trace water is added to activate the base, rather than a 1:1 mixture.

Step-by-Step:

  • Charge the reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Catalyst (5 mol%).

  • Purge with Argon for 5 minutes.

  • Add Anhydrous 1,4-Dioxane.

  • Add K3PO4 (solid) or a degassed 3M aqueous solution (minimal volume).

  • Heat rapidly to 80°C.

  • Monitor via TLC every 30 mins. Stop immediately upon consumption of the halide.

Decision Logic for Reaction Optimization

Use this logic flow to select the correct conditions based on your initial screening results.

OptimizationLogic Start Start Reaction (Standard Conditions) CheckYield Check Yield & Byproducts Start->CheckYield GoodYield Success (>70% Yield) CheckYield->GoodYield High Conversion LowYield Low Yield (<30%) + Protodeboronation CheckYield->LowYield De-boronated Product NoReaction No Reaction (SM Recovered) CheckYield->NoReaction Catalyst Inactive Mitigation1 Strategy 1: Switch to Anhydrous Base (Cs2CO3/Dioxane) LowYield->Mitigation1 Mitigation3 Strategy 3: Change Catalyst (Use Pd-XPhos or Pd-SPhos) NoReaction->Mitigation3 Mitigation2 Strategy 2: Protect Phenol (Convert to Pinacol Ester) Mitigation1->Mitigation2 If fails

Figure 2: Decision tree for optimizing cross-coupling reactions involving (2-Hydroxy-5-methoxyphenyl)boronic acid.

References

  • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[1]

  • Kinoshita, H., et al. (2015). "Rapid Protodeboronation of 2-Hydroxyphenylboronic Acids." Synlett. (General mechanism reference for ortho-hydroxy boronic acids).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Sigma-Aldrich. "Product Specification: 2-Hydroxyphenylboronic acid derivatives."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Troubleshooting

Technical Support Center: Optimizing Transmetalation for Ortho-Hydroxy Boronic Acids in Suzuki-Miyaura Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing Suzuki-Miyaura cross-coupling reactions involving ortho-hydroxy substituted boronic acids. The unique electronic and steric properties of these substrates present specific challenges, particularly during the critical transmetalation step. This resource, structured in a question-and-answer format, offers field-proven insights and detailed protocols to help you navigate these challenges and achieve higher yields and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes ortho-hydroxy boronic acids challenging substrates in Suzuki-Miyaura coupling?

The primary challenge arises from the ortho-hydroxyl group's ability to coordinate with the palladium catalyst and the boronic acid moiety. This can lead to the formation of stable, unreactive intermediates that hinder the catalytic cycle. Additionally, the ortho-hydroxyl group can influence the electronic properties of the boronic acid, affecting its reactivity and susceptibility to side reactions like protodeboronation.[1]

Q2: What is the role of the base in the transmetalation step, and why is its choice so critical for ortho-hydroxy boronic acids?

The base plays a crucial role in activating the boronic acid for transmetalation. It is widely believed that the base converts the neutral boronic acid into a more nucleophilic boronate species (R-B(OH)₃⁻), which then readily transfers its organic group to the palladium center.[2][3][4][5] For ortho-hydroxy boronic acids, the choice of base is particularly critical. A strong base can deprotonate the hydroxyl group, leading to the formation of a stable six-membered ring intermediate with the boronic acid, which can be less reactive towards transmetalation. Conversely, a base that is too weak may not efficiently generate the boronate, resulting in a slow or incomplete reaction.

Q3: What are the most common side reactions observed with ortho-hydroxy boronic acids, and how can they be minimized?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of a phenol byproduct.[6] This is often promoted by acidic conditions or the presence of water.[1][6] To minimize this, ensure anhydrous reaction conditions and use a non-protic solvent. The choice of base is also important; weaker, non-nucleophilic bases are often preferred.

  • Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7] Thoroughly degassing the reaction mixture and using a Pd(0) source or a pre-catalyst that rapidly generates Pd(0) can help suppress homocoupling.[8]

Q4: How do I choose the right solvent for my reaction?

The solvent can significantly impact the reaction rate and selectivity by influencing the solubility of reagents, the stability of intermediates, and the activity of the catalyst.[9][10] For ortho-hydroxy boronic acids, a polar aprotic solvent like dioxane, THF, or DMF is often a good starting point.[9] In some cases, a biphasic system with water can be beneficial, as water can play a role in the hydrolysis of boronate esters and facilitate the formation of the active boronate species.[7] However, the presence of water can also increase the risk of protodeboronation, so a careful balance is required.[6]

Troubleshooting Guide

Problem 1: Low or no conversion to the desired product.

This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

Step 1: Verify the integrity of your reagents.

  • Palladium Catalyst: Ensure your palladium source is active. Old or improperly stored catalysts can lose activity. Consider using a freshly opened bottle or a more active pre-catalyst.[8]

  • Boronic Acid: Ortho-hydroxy boronic acids can be prone to decomposition.[1] Verify the purity of your boronic acid by NMR or another suitable analytical technique.

  • Base and Solvent: Ensure your base is anhydrous and finely powdered for optimal reactivity. Use high-purity, degassed solvents to avoid catalyst deactivation.[11]

Step 2: Optimize the reaction conditions.

ParameterRecommendationRationale
Base Screen a range of bases from weak (e.g., K₃PO₄, Cs₂CO₃) to moderately strong (e.g., K₂CO₃). Avoid very strong bases like NaOH or KOtBu initially.To find a base that effectively promotes boronate formation without leading to unproductive chelation or decomposition of the starting material.[2][3]
Solvent Try different polar aprotic solvents (e.g., dioxane, THF, DMF) or a biphasic system (e.g., toluene/water).The optimal solvent will depend on the specific substrates and can significantly influence reaction rates and yields.[9][10]
Temperature Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.Higher temperatures can increase the reaction rate but may also promote side reactions.[12]
Catalyst Loading If conversion is low, consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).Insufficient catalyst can lead to incomplete reactions, especially with challenging substrates.[8]

Step 3: Consider the Ligand.

The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands are often beneficial.[13][14][15]

Ligand TypeExamplesWhen to Use
Buchwald Ligands SPhos, XPhos, RuPhosFor challenging couplings involving electron-rich or sterically hindered partners.
Bidentate Ligands XantphosCan be effective in preventing catalyst deactivation.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer high stability and activity, particularly for sterically demanding couplings.[15]
Problem 2: Significant formation of protodeboronation byproduct (phenol).

This indicates that the C-B bond is being cleaved by a proton source before transmetalation can occur.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If using a hydrated base, consider its water content.

  • Use a Weaker Base: Strong bases can sometimes accelerate protodeboronation. Switching to a milder base like K₃PO₄ or CsF may help.

  • Lower the Reaction Temperature: Protodeboronation is often more pronounced at higher temperatures.

  • Use a Boronic Ester: Boronic esters, such as the pinacol ester, are often more stable towards protodeboronation than the corresponding boronic acids.[16]

Problem 3: Significant formation of homocoupling byproduct (biaryl).

This side reaction consumes your boronic acid and reduces the yield of your desired product.

Troubleshooting Steps:

  • Thoroughly Degas the Reaction Mixture: Oxygen can promote the oxidative homocoupling of boronic acids.[7] Degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can minimize the presence of Pd(II) species that can facilitate homocoupling.[8]

  • Slow Addition of the Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Experimental Workflow & Diagrams

Optimized Protocol for a Challenging Ortho-Hydroxy Boronic Acid Coupling

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of an ortho-hydroxy boronic acid with an aryl bromide.

Reagents:

  • Ortho-hydroxy boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equivalents, finely powdered and dried)

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide, ortho-hydroxy boronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining anhydrous dioxane to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Challenges

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_challenges Challenges with o-Hydroxy Boronic Acids Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(OH)L2 ArPd(II)(OH)L2 ArPd(II)XL2->ArPd(II)(OH)L2 Base (OH-) ArPd(II)Ar'L2 ArPd(II)Ar'L2 ArPd(II)(OH)L2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)2) Chelate Unreactive Chelate ArPd(II)(OH)L2->Chelate Side Reaction ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Boronic_Acid o-HO-Ar-B(OH)2 Boronic_Acid->Chelate Coordination Protodeboronation Protodeboronation (Phenol Product) Boronic_Acid->Protodeboronation H+

Caption: The Suzuki-Miyaura cycle and competing pathways with ortho-hydroxy boronic acids.

Decision Tree for Optimizing Transmetalation

Optimization_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality (Catalyst, Boronic Acid, Solvent, Base) start->check_reagents screen_base Screen Bases (K3PO4, Cs2CO3, K2CO3) check_reagents->screen_base screen_solvent Screen Solvents (Dioxane, THF, Toluene/H2O) screen_base->screen_solvent screen_ligand Screen Ligands (Buchwald, NHC) screen_solvent->screen_ligand optimize_temp Optimize Temperature screen_ligand->optimize_temp success High Yield optimize_temp->success

Caption: A systematic workflow for troubleshooting and optimizing your reaction.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492-2503. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 4(2), 123-143. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(12), 4039-4051. [Link]

  • Arodes, H. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]

  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8435-8440. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(24), 6232-6236. [Link]

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 22). Mastering Suzuki-Miyaura Coupling with 2-Hydroxyphenylboronic Acid. [Link]

  • Valente, C., et al. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Hartwig, J. F. (2005). The Importance of Ligand Steric Effects on Transmetalation. Angewandte Chemie International Edition, 44(48), 7852-7854. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Le, T. N., et al. (2010). Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. The Journal of Organic Chemistry, 76(3), 974-977. [Link]

  • Yin, J., & Rainka, M. P. (2005). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. The Journal of Organic Chemistry, 70(14), 5745-5748. [Link]

  • ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Lynam, J. M., & Williams, I. H. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Journal of the American Chemical Society, 130(47), 16039-16049. [Link]

  • Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4145-4155. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4411. [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. In ACS Symposium Series (Vol. 1236, pp. 1-21). American Chemical Society. [Link]

  • Chirik Group. (2022, February 15). Transmetalation of Boron reagents. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]

  • ResearchGate. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5562-5566. [Link]

  • Royal Society of Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros. [Link]

  • Zhang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020223118. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide [Online forum post]. r/Chempros. [Link]

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Electron-Rich Phenylboronic Acid Derivatives

From the desk of the Senior Application Scientist Welcome to the technical support center for handling electron-rich phenylboronic acid derivatives. As valuable intermediates in modern organic synthesis, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for handling electron-rich phenylboronic acid derivatives. As valuable intermediates in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, these compounds present unique stability challenges. Their electron-donating substituents, which make them highly reactive and desirable partners in reactions like the Suzuki-Miyaura coupling, also render them exceptionally sensitive to atmospheric conditions.[1] This guide is structured to provide you with both foundational knowledge and practical, field-proven solutions to the common issues encountered when working with these sensitive yet powerful reagents.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and handling of electron-rich phenylboronic acids.

The sensitivity of boronic acids stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. Electron-donating groups (e.g., methoxy, amino, alkyl) on the phenyl ring increase the electron density on the boron atom. This destabilizes the molecule and makes it more susceptible to two primary degradation pathways:

  • Oxidative Deboronation: The compound reacts with atmospheric oxygen, leading to the cleavage of the carbon-boron bond and formation of the corresponding phenol. This process is often accelerated by the presence of palladium catalysts.[2][3]

  • Protodeboronation: The C-B bond is cleaved by a proton source, typically water (moisture), to yield the corresponding arene. This reaction can be catalyzed by acid, base, or even transition metals.[4][5]

Electron-donating groups enhance the rate of these degradation reactions, making the compounds significantly less stable than electron-withdrawing or neutral analogues.[6]

Q2: What are the ideal storage conditions for these compounds?

To maximize shelf-life, electron-rich phenylboronic acids must be protected from air, moisture, and light.

  • Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen).

  • Temperature: Store at low temperatures (-20°C to 4°C) to slow the rate of decomposition.

  • Container: Use a well-sealed amber glass vial or Schlenk flask placed inside a desiccator or a glovebox.

Q3: Is it better to use a boronic acid or its corresponding boronate ester (e.g., pinacol ester)?

Boronate esters, particularly pinacol esters, are generally more stable, less polar, and easier to handle and purify than the corresponding boronic acids.[7] They are less prone to forming cyclic anhydrides (boroxines) and have better stability against protodeboronation.[5] However, the choice depends on the specific reaction:

  • Boronic Acids: Often more reactive and may not require hydrolysis steps in the reaction, but their instability is a major drawback.[5]

  • Boronate Esters: Offer superior stability for storage and handling.[7] They are excellent for multi-step syntheses but may require specific conditions (e.g., strong base, aqueous co-solvent) to hydrolyze in situ for the transmetalation step of a Suzuki-Miyaura coupling.[5]

Q4: Can I handle these compounds on an open lab bench?

It is strongly discouraged. Even brief exposure to the atmosphere can lead to significant degradation. All manipulations, including weighing and transfer, should be performed using inert atmosphere techniques, such as a glovebox or a Schlenk line.[8][9][10]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during reactions involving electron-rich phenylboronic acids.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Probable Cause(s) Diagnostic Check Recommended Solution(s)
Boronic Acid Degradation Analyze the starting material via ¹H or ¹¹B NMR. Look for signals corresponding to the phenol or arene byproducts.Use a freshly opened bottle or purify the boronic acid immediately before use. Consider switching to a more stable boronate ester derivative.[7][11]
Catalyst Deactivation The reaction mixture turns black, indicating palladium black precipitation.Ensure rigorous degassing of all solvents and reagents.[3][11] Use a robust ligand system (e.g., Buchwald dialkylbiaryl phosphine ligands) that protects the palladium center.[3]
Inefficient Transmetalation Starting materials are consumed slowly or stall.The choice of base is critical. For electron-rich systems, a strong base like K₃PO₄ or Cs₂CO₃ is often required. Ensure adequate water is present in the solvent system (e.g., dioxane/water 4:1) to facilitate boronate formation and transfer.[3][12]
Slow Oxidative Addition The aryl halide partner is unreactive.Electron-rich aryl halides can be challenging. Using more electron-rich and bulky phosphine ligands can accelerate this rate-limiting step.[1][3] If possible, use an aryl bromide or iodide instead of a chloride.[13]
Problem 2: Significant Homocoupling of the Boronic Acid (Glaser-Hay type side reaction)
Probable Cause(s) Diagnostic Check Recommended Solution(s)
Presence of Oxygen The biphenyl byproduct of the boronic acid is a major peak in the crude LC-MS or NMR.This is the most common cause.[13] Improve the degassing procedure: perform at least three freeze-pump-thaw cycles on the solvent or sparge with argon for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3][11]
Use of Pd(II) Precatalyst Homocoupling is observed even with good degassing.Pd(II) sources like Pd(OAc)₂ are reduced to Pd(0) in situ, a process that can consume the boronic acid and promote homocoupling.[3] Start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to mitigate this issue.[3][11]
High Temperature The reaction is run at a high temperature (>100 °C).Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[11]
Problem 3: Difficulty in Product Purification
Probable Cause(s) Diagnostic Check Recommended Solution(s)
Decomposition on Silica Gel Streaking on TLC plate; low recovery from column chromatography.Boronic acids are acidic and often polar, causing them to irreversibly bind to or decompose on standard silica gel.[14] Use deactivated silica (treat with triethylamine), neutral alumina, or C18 reverse-phase chromatography.[14][15]
Removal of Boron Impurities Crude NMR shows peaks for boric acid or residual starting material.Perform an acid-base workup. Boronic acids are weakly acidic and can be extracted into a basic aqueous layer, then re-precipitated by adding acid.[8][16]
Compound is an Oil or Fails to Crystallize The purified product is a persistent oil, even after chromatography.Impurities are inhibiting crystallization. A highly effective method is to form a crystalline diethanolamine adduct, which can be easily isolated and purified by recrystallization. The pure boronic acid can then be liberated by treatment with acid.[14][17][18]

Visualized Workflows and Mechanisms

Visual aids are crucial for understanding complex processes. The following diagrams illustrate key concepts in handling and reactivity.

DegradationPathways BA Electron-Rich Phenylboronic Acid (Ar-B(OH)₂) Phenol Phenol Byproduct (Ar-OH) BA->Phenol Oxidation (O₂, Pd cat.) Arene Arene Byproduct (Ar-H) BA->Arene Protodeboronation (H₂O, acid/base)

Caption: Primary degradation pathways for electron-rich phenylboronic acids.

InertAtmosphereWorkflow cluster_prep Preparation cluster_purge Purging cluster_transfer Reagent Transfer A 1. Oven-dry all glassware (>125 °C, overnight) B 2. Assemble glassware while hot under positive N₂/Ar flow A->B C 3. Grease all joints B->C D 4. Connect to Schlenk line C->D E 5. Evacuate under high vacuum (gently heat with heat gun) D->E F 6. Backfill with inert gas E->F G 7. Repeat steps 5-6 (3x cycles) F->G H 8. Maintain positive N₂/Ar pressure (check bubbler) G->H I 9. Add solids via solids addition funnel or quickly under strong inert gas flow H->I J 10. Transfer liquids/solvents via dry, gas-tight syringe H->J

Caption: Standard workflow for setting up a reaction under an inert atmosphere.

Key Experimental Protocol: Suzuki-Miyaura Coupling Under Inert Atmosphere

This protocol provides a detailed, step-by-step methodology for a typical cross-coupling reaction using an air-sensitive electron-rich boronic acid.

Materials:

  • Oven-dried Schlenk flask with a stir bar

  • Schlenk line with dual vacuum/inert gas manifold[9]

  • Gas-tight syringes and needles[10][19]

  • Septa

  • Electron-rich phenylboronic acid (1.2 eq)

  • Aryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • Glassware Preparation: Ensure all glassware, including the Schlenk flask, condenser, and any adapters, are thoroughly oven-dried overnight and assembled while still hot. Allow to cool to room temperature under a positive flow of argon or nitrogen.[10][19]

  • Inerting the Flask: Attach the assembled apparatus to the Schlenk line. Perform a minimum of three evacuation-backfill cycles to remove atmospheric gases. To do this, open the flask to the vacuum line for 5-10 minutes, then close the vacuum and slowly open to the inert gas line.[8]

  • Charging Solid Reagents: Under a strong positive flow of inert gas, quickly add the aryl halide, base, and palladium catalyst to the Schlenk flask. For highly sensitive reagents, use a glovebox for this step. Immediately seal the flask with a septum.

  • Solvent Degassing: The solvent mixture must be rigorously degassed prior to use. The preferred method is "freeze-pump-thaw." Freeze the solvent in a separate Schlenk flask using liquid nitrogen. Once solid, open the flask to high vacuum for 10-15 minutes. Close the vacuum and allow the solvent to thaw under a static vacuum. The dissolved gases will bubble out. Repeat this cycle at least three times, backfilling with inert gas after the final cycle.[10]

  • Reagent Addition:

    • Add the degassed solvent to the reaction flask via a dry, gas-tight syringe.[20][21]

    • In a separate, tared Schlenk vial, weigh the electron-rich phenylboronic acid under an inert atmosphere (e.g., in a glovebox). Dissolve it in a minimum amount of the degassed solvent.

    • Transfer the boronic acid solution to the main reaction flask via syringe.

  • Reaction Execution:

    • If heating is required, attach a condenser with inert gas flow through the top.

    • Lower the flask into a pre-heated oil bath and begin vigorous stirring.

    • Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding water and proceed with a standard aqueous workup and extraction.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds.
  • Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
  • Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Minetti, G., et al. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate.
  • Wulff, G., et al. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.
  • Unilever. (n.d.). A stable enzyme stabilizer premix. Google Patents.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Scharnagl, F. K., et al. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003.
  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.
  • Various Authors. (2017). Purification of boronic acids? Reddit.
  • Various Authors. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange.
  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • BenchChem. (n.d.). Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds.
  • Ranbaxy Laboratories Ltd. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
  • Vantourout, J. C., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(34), 12059-12071.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Elschenbroich, C. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds.
  • Wikipedia. (n.d.). Boronic acid.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. YouTube.
  • Gold, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021051118.
  • Frontier Specialty Chemicals. (n.d.). Organoborons.
  • Hocek, M., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • The Schlenk Line Survival Guide. (2019). Refluxing Under an Inert Atmosphere.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods.
  • Hall, D. G. (Ed.). (2011).
  • Hall, D. G. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH.
  • BenchChem. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Wallow, T. I., et al. (2007). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 9(12), 2269-2272.
  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4287.
  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
  • Clark, T. B. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(03), 451-465.

Sources

Troubleshooting

Recrystallization solvents for 2-hydroxy-5-methoxyphenylboronic acid

Executive Summary Purifying 2-hydroxy-5-methoxyphenylboronic acid presents a unique set of challenges due to its hybrid functionality. It contains an electron-rich phenolic ring (susceptible to oxidation), a boronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 2-hydroxy-5-methoxyphenylboronic acid presents a unique set of challenges due to its hybrid functionality. It contains an electron-rich phenolic ring (susceptible to oxidation), a boronic acid moiety (prone to reversible dehydration into boroxines), and an ortho-hydroxyl group capable of intramolecular hydrogen bonding.

This guide moves beyond generic "try ethanol" advice. It provides a mechanistic understanding of why specific solvent systems work, how to control the acid-anhydride equilibrium, and how to prevent the common "oiling out" phenomenon associated with methoxy-substituted aromatics.

Module 1: Solvent Selection Matrix

The choice of solvent dictates not just purity, but the form of the final product (free acid vs. boroxine anhydride).

Solvent SystemRoleSuitabilityTechnical Notes
Methanol / Water Primary Choice High Best for Purity. The water component forces the equilibrium toward the free boronic acid (monomer), preventing anhydride contamination.
Acetone / n-Heptane AlternativeHighBest for Yield. Excellent for removing non-polar organic impurities. The 2-OH group ensures high solubility in acetone.
Acetonitrile / Water Polarity ControlMediumUseful if the compound "oils out" in alcohols. Acetonitrile often yields crisper crystals for aryl boronic acids.
Ethyl Acetate / Hexane Non-Polar WashLowRisk of Dehydration. Heating in dry EtOAc can drive off water, promoting boroxine formation (trimerization). Use only if the anhydride form is desired.
Water (Hot) Single SolventLowNot Recommended. While some boronic acids recrystallize from water, the lipophilic 5-methoxy and phenyl ring make this derivative sparingly soluble, requiring excessive volumes.

Module 2: The "Boroxine Paradox" (Critical Theory)

Before attempting recrystallization, you must understand the dynamic equilibrium of this molecule. Users frequently report "incorrect melting points" or "low purity" by NMR; this is often a misinterpretation of the boroxine cycle.

The Mechanism: Under heat or vacuum, three molecules of 2-hydroxy-5-methoxyphenylboronic acid lose three water molecules to form a cyclic trimeric anhydride (boroxine). This is reversible .

  • Dry Solvents (EtOAc/Toluene): Promote Boroxine formation.

  • Wet Solvents (MeOH/H2O): Hydrolyze Boroxine back to Boronic Acid.

Figure 1: The reversible dehydration of boronic acids. To isolate the pure acid, water must be present in the final crystallization step.[1]

Module 3: Validated Recrystallization Protocols

Protocol A: The Aqueous Methanol Method (Standard)

Target: High purity, monomeric free acid form.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Methanol (approx. 5–7 mL per gram) and heat to mild reflux (60°C).

    • Note: Do not boil aggressively; methoxy-boronic acids can be sensitive to thermal decomposition.

  • Filtration (Optional): If insoluble particles remain (salts/catalysts), filter hot through a glass frit or Celite pad.

  • The "Cloud Point": While keeping the solution hot (but not boiling), slowly add Water dropwise.

    • Visual Cue: Stop immediately when a persistent turbidity (cloudiness) appears that does not dissolve with swirling.

  • Re-solubilization: Add a few drops of Methanol to just clear the solution again.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Troubleshooting: If oil droplets form instead of crystals, scratch the glass vigorously with a spatula or add a seed crystal.

  • Isolation: Cool in an ice bath (0-4°C) for 30 minutes. Filter the white needles/powder.

  • Drying: Air dry or vacuum dry at ambient temperature .

    • Critical: Do NOT heat-dry under high vacuum, or you will dehydrate the product back to the boroxine.

Protocol B: The Acetone/Heptane Method (Alternative)

Target: Removal of lipophilic impurities or if the compound is too soluble in methanol.

  • Dissolution: Dissolve crude material in the minimum amount of warm Acetone (approx. 40-45°C).

  • Precipitation: Slowly add n-Heptane (anti-solvent) until the solution becomes slightly milky.

  • Crystallization: Cover and let stand at room temperature. The 2-hydroxy-5-methoxyphenylboronic acid should crystallize out while non-polar impurities remain in the heptane-rich mother liquor.

  • Wash: Filter and wash the cake with a cold 1:4 Acetone:Heptane mixture.

Module 4: Troubleshooting & FAQs

Q1: My product turned pink/brown during recrystallization. What happened? A: This is phenolic oxidation . The 2-hydroxy (phenol) group and the electron-rich 5-methoxy group make the ring electron-rich and prone to air oxidation, especially in basic conditions or under prolonged heat.

  • Fix: Recrystallize under an inert atmosphere (Nitrogen/Argon) if possible. Ensure your solvents are neutral (not basic).

Q2: The melting point is broad and lower than the literature value (approx. 105-110°C). Is it impure? A: Not necessarily. You are likely observing a mixture of the free acid and the boroxine.

  • Verification: Run an NMR in DMSO-d6 with a drop of D2O. The D2O hydrolyzes the anhydride in the tube, showing you the true purity of the carbon skeleton. If the NMR is clean, the melting point depression is purely due to the thermal dehydration occurring during the melting process.

Q3: The compound "oiled out" (formed a liquid blob) instead of crystallizing. A: This is common with methoxy-substituted aromatics.

  • Fix 1 (Seeding): Keep the oil warm and add a tiny crystal of pure product (seed).

  • Fix 2 (Solvent Modification): You likely added the anti-solvent (water or heptane) too fast. Re-heat to dissolve the oil, add a small amount of the good solvent (Methanol/Acetone), and cool much slower.

Q4: Can I use Ethanol instead of Methanol? A: Yes, but be aware of esterification . Boronic acids can react with alcohols to form boronate esters. While usually reversible with water, prolonged boiling in ethanol can lead to temporary ethyl ester formation, complicating the yield. Methanol is more volatile and easier to remove.

Module 5: Workflow Visualization

Figure 2: Step-by-step workflow for the aqueous methanol recrystallization protocol.

References

  • ChemicalBook. (2026).[1] 2-Methoxyphenylboronic acid Properties and Purification Methods. (Analogous methodology for methoxy-substituted boronic acids).

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boroxine/Acid equilibrium).
  • Sigma-Aldrich. (n.d.).[2] 2-Hydroxy-5-methoxyphenylboronic acid Product Specification.

  • Santini, R., et al. (2003). General strategies for the purification of arylboronic acids.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H and 11B NMR Characterization of (2-Hydroxy-5-methoxyphenyl)boronic Acid

This guide provides an in-depth technical analysis of the NMR spectral characteristics of (2-Hydroxy-5-methoxyphenyl)boronic acid (CAS: 259209-16-0). It is designed for researchers utilizing this compound as a building b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of (2-Hydroxy-5-methoxyphenyl)boronic acid (CAS: 259209-16-0). It is designed for researchers utilizing this compound as a building block in Suzuki-Miyaura cross-couplings or as a precursor for benzoxaborole scaffolds.

Executive Summary

(2-Hydroxy-5-methoxyphenyl)boronic acid presents a unique spectroscopic profile due to the ortho-hydroxyl group adjacent to the boronic acid moiety. Unlike simple phenylboronic acids, this compound exhibits strong intramolecular hydrogen bonding and a propensity to form cyclic boroxines or dimeric species in solution. This guide characterizes its 1H and 11B NMR signatures, distinguishing it from its metabolic precursor (4-methoxyphenol ) and structural isomers (e.g., 4-methoxyphenylboronic acid ).

Key Spectroscopic Features
  • 1H NMR: Loss of symmetry compared to 4-methoxyphenol; appearance of distinct exchangeable protons (phenolic –OH and boronic –B(OH)₂).

  • 11B NMR: Diagnostic signal at ~29–31 ppm (sp² hybridized), distinct from tetrahedral boronate complexes (~5–10 ppm).

Experimental Protocol & Sample Preparation

To ensure reproducibility and minimize boroxine formation (anhydride trimerization), strict adherence to sample preparation protocols is required.

Methodology
  • Solvent Selection: DMSO-d₆ is the gold standard. It suppresses the exchange rate of hydroxyl protons, allowing for the observation of distinct phenolic and boronic acid signals. Chloroform-d (CDCl₃) is not recommended due to poor solubility and rapid boroxine formation.

  • Concentration: Prepare a 15–20 mM solution (approx. 3–4 mg in 0.6 mL DMSO-d₆). High concentrations (>50 mM) favor trimerization, complicating the aromatic region.

  • Tube Material: Use Quartz NMR tubes for 11B NMR if precise quantification is required to eliminate the broad background signal (~0–30 ppm) from borosilicate glass. For routine qualitative analysis, standard tubes are acceptable if the background is subtracted.

Workflow Visualization

NMR_Workflow Sample Solid Sample (2-Hydroxy-5-methoxyphenyl)boronic acid Solvent Solvent Addition (DMSO-d6) Sample->Solvent Dissolve H1_Acq 1H NMR Acquisition (16 scans, d1=2s) Solvent->H1_Acq Transfer B11_Acq 11B NMR Acquisition (Quartz tube preferred) H1_Acq->B11_Acq Switch Probe Validation Validation Step (D2O Shake / Fluoride Addn) B11_Acq->Validation Confirm Identity

Caption: Step-by-step workflow for the structural validation of boronic acids via NMR spectroscopy.

1H NMR Spectral Analysis

The insertion of the boronic acid group at the ortho position to the phenol breaks the symmetry of the precursor 4-methoxyphenol.

Predicted & Representative Chemical Shifts (400 MHz, DMSO-d₆)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (

)
Structural Insight
–OH (Phenolic) 9.0 – 9.6 Broad SingletN/ADownfield shift due to intramolecular H-bond with Boron oxygen.
–B(OH)₂ 8.0 – 8.5 Broad SingletN/ACharacteristic boronic acid protons; disappears with D₂O shake.
Ar-H (C6) 7.15 – 7.25 Doublet (d)

Hz
Ortho to Boron; deshielded by the empty p-orbital of Boron.
Ar-H (C4) 6.85 – 6.95 dd

Hz
Meta to Boron, Ortho to Methoxy.
Ar-H (C3) 6.75 – 6.85 Doublet (d)

Hz
Ortho to Phenol; shielded by electron-donating –OH.
–OCH₃ 3.70 – 3.75 Singlet (s)N/AMethoxy group; chemically equivalent environment.
Detailed Mechanistic Interpretation
  • Aromatic Region (6.7 – 7.3 ppm): Unlike the symmetric AA'BB' system of 4-methoxyphenol, the product displays an ABC spin system .

    • The proton at C6 (ortho to Boron) is the most deshielded aromatic signal due to the electron-withdrawing inductive effect (-I) and mesomeric electron acceptance of the boron atom.

    • The proton at C3 is the most shielded, residing ortho to the strong electron-donating hydroxyl group.

  • Labile Protons: The presence of two distinct broad singlets (Phenolic OH and Boronic OH) is the primary indicator of product integrity. If the sample is wet or aged, these may merge into a single broad peak or disappear due to rapid exchange with water.

11B NMR Spectral Analysis

Boron-11 (Spin 3/2) is a quadrupolar nucleus, resulting in broad signals.[1] The chemical shift is a reliable indicator of the hybridization state (sp² vs sp³) and coordination environment.

Spectral Profile
  • Chemical Shift: δ 29.0 – 31.0 ppm (referenced to BF₃·OEt₂ at 0 ppm).

  • Line Shape: Broad signal (width > 100 Hz) due to rapid quadrupolar relaxation.

  • Interpretation: This shift corresponds to a trigonal planar (sp²) boron atom.[2]

Impurities & Artifacts
  • Signal at ~20 ppm: Indicates the presence of Boric Acid (B(OH)₃) , a common hydrolysis degradation product.

  • Signal at ~5–10 ppm: Indicates the formation of a tetrahedral boronate (sp³) species.[2] This can occur if the pH of the DMSO is basic or if the compound forms a "ate" complex with buffers.

Boroxine Equilibrium

Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines).



In dry solvents or at high concentrations, a secondary 11B signal may appear slightly downfield (~32–34 ppm ) corresponding to the boroxine.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis or identity, compare the product against its precursor and a structural isomer.

Comparison Table
Feature(2-Hydroxy-5-methoxyphenyl)boronic acid (Product)4-Methoxyphenol (Precursor)4-Methoxyphenylboronic acid (Isomer)
Symmetry Asymmetric (ABC System)Symmetric (AA'BB' System)Symmetric (AA'BB' System)
1H Aromatic Signals 3 distinct sets of peaks2 sets of peaks (doublets)2 sets of peaks (doublets)
Boronic –OH Present (~8.2 ppm)Absent Present (~8.0 ppm)
Phenolic –OH Present (~9.2 ppm)Present (~8.9 ppm)Absent
11B Signal ~30 ppm Silent ~28–29 ppm
Key Difference Intramolecular H-bond (2-OH

O-B)
No BoronNo Phenolic OH
Structural Diagram: Product vs. Boroxine

Caption: Equilibrium between the monomeric boronic acid and its dehydrated boroxine form, alongside potential degradation pathways.

Troubleshooting & Self-Validation

Use these checks to confirm the quality of your spectral data:

  • The "D₂O Shake" Test: Add 1 drop of D₂O to the NMR tube.

    • Observation: The signals at ~8.2 ppm and ~9.2 ppm should disappear immediately.

  • The "Fluoride" Test (19F/11B): Add excess KF or CsF to the sample.

    • Observation: The 11B signal shifts from ~30 ppm to ~2–4 ppm .[3]

    • Conclusion: Confirms the presence of a Lewis-acidic Boron center capable of forming a trifluoroborate complex (

      
      ).
      

References

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. (Synthesis and NMR data of related boronic acids).

  • National Science Foundation (NSF). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (Detailed 11B chemical shift ranges).

  • San Diego State University. 11B NMR Chemical Shifts. (Reference for substituent effects on Boron shifts).

  • Sigma-Aldrich. Product Specification: 2-Hydroxy-5-methoxyphenylboronic acid (CAS 259209-16-0).

Sources

Comparative

Comparative Guide: HPLC Strategies for Hydroxyphenylboronic Acid Purity Assessment

The Analytical Challenge: The Boronic Acid Paradox Hydroxyphenylboronic acid (HPBA) derivatives are critical intermediates in Suzuki-Miyaura cross-coupling reactions and the development of glucose sensors. However, their...

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: The Boronic Acid Paradox

Hydroxyphenylboronic acid (HPBA) derivatives are critical intermediates in Suzuki-Miyaura cross-coupling reactions and the development of glucose sensors. However, their analysis presents a unique "Boronic Acid Paradox" that often confuses standard purity assessments.

The Core Problem: Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). In the solid state, you are likely holding a mixture of the acid and the boroxine.

  • Expert Insight: In standard Reverse Phase (RP) HPLC using aqueous mobile phases, this equilibrium shifts entirely to the free boronic acid form. Therefore, multiple peaks in your chromatogram usually indicate degradation (phenol formation) or regioisomers, NOT the anhydride.

This guide compares the two dominant methodologies for HPBA analysis: the Standard C18 approach and the Fluorinated (PFP) approach , providing a definitive protocol for the latter due to its superior selectivity for polar aromatic isomers.

Comparative Analysis: C18 vs. PFP Stationary Phases[1][2][3][4][5]

The following table contrasts the performance of standard Octadecylsilane (C18) columns against Pentafluorophenyl (PFP) columns for HPBA analysis.

Table 1: Performance Comparison
FeatureMethod A: Standard C18 (L1)Method B: Fluorinated PFP (L43)
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction + Dipole-Dipole + H-Bonding
Isomer Selectivity Low. Often co-elutes ortho-, meta-, and para- isomers.High. Excellent resolution of positional isomers due to ring electron density differences.
Peak Shape Prone to tailing due to silanol interactions with the boronic moiety.Sharper peaks; the fluorine ring shields silanols and interacts with the hydroxyl group.
Retention Moderate.Moderate to High (often retains polar aromatics longer than C18).
Suitability General purity screening (Gross impurities).Gold Standard for high-purity pharmaceutical intermediates.

The Degradation & Equilibrium Pathway

Understanding the chemistry is vital for interpreting the chromatogram. The diagram below illustrates the dynamic equilibrium (reversible) versus the oxidative degradation (irreversible) that leads to the primary impurity: Phenol.

HPBA_Pathways Boroxine Boroxine (Trimer) (Anhydride Form) HPBA Hydroxyphenylboronic Acid (Monomer) Boroxine->HPBA Aqueous Mobile Phase (Rapid Hydrolysis) HPBA->Boroxine Dehydration (Solid State/Non-Aq) Phenol Phenol Derivative (Degradant) HPBA->Phenol Oxidation/Protodeboronation (Irreversible) Isomer Regioisomer (e.g., m-HPBA) Isomer->HPBA Separation Required

Figure 1: The chemical fate of HPBA during analysis.[1] Aqueous HPLC conditions force the Boroxine to hydrolyze, meaning observed impurities are typically Phenols or Isomers.

Recommended Protocol: The PFP "Gold Standard" Method

While C18 is acceptable for rough screening, the PFP method is recommended for definitive purity assignment because it resolves the ortho and meta isomers that are common synthetic byproducts of para-HPBA.

Reagents & Equipment[3][6][7][8][9][10]
  • Column: Pentafluorophenyl (PFP) / F5 bonded phase (e.g., Agilent Poroshell PFP, Phenomenex Kinetex F5, or Waters XSelect HSS PFP).

    • Dimensions: 150 mm x 4.6 mm, 2.7 µm or 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Methanol can be used but often results in higher backpressure and different selectivity. ACN is preferred for sharper peaks.

  • Detector: DAD/UV at 220 nm (primary) and 254 nm (secondary). Boronic acids have weak absorption; 220 nm captures the benzene ring transitions effectively.

Step-by-Step Workflow

Step 1: System Suitability Preparation Prepare a mixture containing:

  • Target HPBA (e.g., 4-hydroxyphenylboronic acid) at 0.5 mg/mL.

  • Phenol (degradation marker) at 0.05 mg/mL.

  • Positional isomer (e.g., 3-hydroxyphenylboronic acid) if available, at 0.05 mg/mL. Solvent: 50:50 Water:Acetonitrile. Do not use alcohols (MeOH) as diluent for long-term storage to prevent esterification artifacts.

Step 2: Gradient Program Flow Rate: 1.0 mL/min Temperature: 30°C (Controlled temperature is critical for isomer resolution).

Time (min)% Mobile Phase A (0.1% FA/Water)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End

Step 3: Data Analysis Criteria

  • Retention Order (Typical on PFP): Hydroquinone (if present) < Phenol < 4-HPBA < 3-HPBA < 2-HPBA.

    • Note: PFP columns often retain the boronic acid longer than C18 due to hydrogen bonding with the fluorine atoms.

  • Tailing Factor: Must be < 1.5. If tailing occurs, increase Formic Acid to 0.2% to suppress silanol ionization.

  • Integration: Integrate the main peak. Any peak eluting before the main peak is likely the deboronated phenol or oxidized byproduct.

Method Decision Matrix

Use this logic flow to select the appropriate method for your specific development stage.

Method_Selection Start Start: HPBA Sample Analysis Goal What is the analytical goal? Start->Goal Isomers Separating Regioisomers? (o-, m-, p- separation) Goal->Isomers Gross Gross Purity / Reaction Monitoring? Goal->Gross PFP USE METHOD B: PFP Column + Acidic Mobile Phase (High Selectivity) Isomers->PFP Yes C18 USE METHOD A: C18 Column + Acidic Mobile Phase (Robust, Generic) Gross->C18 Yes Validation Check Degradation: Look for Phenol Peak PFP->Validation C18->Validation

Figure 2: Decision matrix for selecting the stationary phase based on analytical requirements.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Link

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Link

  • Shimadzu. (2021). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Link

  • Sielc Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Link

  • Kumar, A., et al. (2014).[1][2] Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies. Link

Sources

Validation

Technical Guide: MIDA Boronates vs. Free Acids for 2-Substituted Systems

[1] Executive Summary In drug discovery and complex molecule synthesis, 2-substituted aryl and heteroaryl boronic acids (specifically 2-heterocyclic and 2-hydroxy/alkoxy systems) present a notorious "instability cliff."...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In drug discovery and complex molecule synthesis, 2-substituted aryl and heteroaryl boronic acids (specifically 2-heterocyclic and 2-hydroxy/alkoxy systems) present a notorious "instability cliff." While standard phenylboronic acids are robust, placing a heteroatom or nucleophilic group at the ortho (2-) position triggers rapid decomposition pathways—primarily protodeboronation and oxaborole formation —often leading to <10% yields in Suzuki-Miyaura couplings.

MIDA (N-methyliminodiacetic acid) boronates solve this by rehybridizing the boron center from reactive


 to inert 

.[1] This guide objectively compares the performance of MIDA boronates against free acids, demonstrating that MIDA is not merely a convenient handling form but a mechanistic requirement for coupling these unstable substrates.

The Challenge: Instability of 2-Functionalized Systems

To understand why free acids fail, we must analyze the decomposition mechanisms that MIDA prevents.

Mechanism of Failure: Protodeboronation

In 2-heterocyclic systems (e.g., 2-pyridyl, 2-imidazolyl), the basic nitrogen atom proximal to the boron center facilitates rapid hydrolysis of the C-B bond.[2]

  • The Pathway: The heteroatom coordinates with water or a proton source, stabilizing the transition state for proton transfer to the carbon ipso-position.

  • Result: The boronic acid is replaced by a proton (H) before it can transmetallate to Palladium.

Mechanism of Failure: Oxaborole/Anhydride Formation

In 2-hydroxyphenyl systems, the pendant hydroxyl group attacks the boron center, displacing water and forming a cyclic oxaborole (benzo[c][1,2]oxaborol-1(3H)-ol).

  • The Pathway: Spontaneous intramolecular cyclization.

  • Result: Formation of a stable, chemically distinct species that resists transmetallation under standard Suzuki conditions, effectively shutting down the reaction.

The MIDA Solution: Hybridization

MIDA acts as a "B-shield." By coordinating the boron with a trivalent nitrogen ligand, the boron atom adopts a tetrahedral


 geometry.
  • Effect: The vacant

    
    -orbital—necessary for both nucleophilic attack (decomposition) and transmetallation (reaction)—is filled. The MIDA boronate is chemically inert until "unlocked."
    

G cluster_0 Unstable Free Acid (sp2) cluster_1 MIDA Boronate (sp3) cluster_2 Controlled Release FreeAcid Free Boronic Acid (Vacant p-orbital) Decomp Rapid Decomposition (Protodeboronation/Oxaborole) FreeAcid->Decomp Fast (t1/2 < 15 min) MIDA MIDA Boronate (Tetrahedral sp3) Stable Bench Stable (Air/Chromatography) MIDA->Stable Indefinite Stability SlowHydrolysis Slow Hydrolysis (aq. Base) MIDA->SlowHydrolysis K3PO4 / H2O ActiveSpecies Transient Free Acid (Low Concentration) SlowHydrolysis->ActiveSpecies Rate Limiting Step Product Cross-Coupled Product ActiveSpecies->Product Pd(0) Cycle

Figure 1: Mechanistic comparison of free acid instability versus MIDA protection and controlled release.

Performance Comparison: MIDA vs. Free Acid[1][2]

The following data summarizes comparative studies involving "difficult" 2-substituted aryl chlorides coupled with 2-substituted boron species.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling Conditions: Pd(OAc)2, SPhos, Base, Dioxane/H2O, 60-100°C.

Substrate TypeSpecific Boron SpeciesFree Boronic Acid YieldMIDA Boronate YieldVerdict
2-Heterocyclic 2-Pyridyl< 10% (Decomposed)80 - 94% Critical Success
2-Heterocyclic 2-Furan15 - 30% 85 - 91% Highly Recommended
2-Hydroxy Aryl 2-Hydroxyphenyl0 - 25% (Oxaborole)78 - 88% Critical Success
Vinyl Vinylboronic acidPolymerizes 95% Superior
Simple Aryl Phenylboronic acid95%96%Equivalent (Cost ineffective)

Key Insight: For simple aryls, MIDA adds unnecessary cost. However, for 2-pyridyl and 2-hydroxy systems, the free acid is virtually unusable due to decomposition rates exceeding the cross-coupling rate. MIDA is the only viable commercial route for these motifs.

Experimental Protocol: The "Slow-Release" Strategy

The success of MIDA boronates relies on the Slow-Release Protocol .[3] Unlike standard Suzuki couplings where all reagents are dumped in at once, MIDA requires a specific hydrolytic environment to release the active species gradually.

The Concept

If you hydrolyze the MIDA boronate too fast (e.g., using NaOH), you generate a high concentration of the unstable free acid, which then decomposes before the Palladium can use it. Goal:



Standard Operating Procedure (SOP)

Applicability: 2-Pyridyl, 2-Hydroxyphenyl, and unstable Vinyl systems.

Reagents:

  • Catalyst: Pd(OAc)

    
     (1-5 mol%) + SPhos (2-10 mol%) (SPhos is preferred for its stability and activity with heteroaryls).
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) — Crucial: Mild enough for slow hydrolysis.
  • Solvent: THF:H

    
    O (10:1) or Dioxane:H
    
    
    
    O (5:1).
  • Temperature: 60°C.

Step-by-Step Workflow:

  • Preparation:

    • In a vial, combine the Aryl Chloride/Bromide (1.0 equiv) and MIDA Boronate (1.2 - 1.5 equiv).

    • Add Pd(OAc)

      
        and SPhos  (or pre-complexed Pd-SPhos G3/G4).
      
    • Add finely ground K

      
      PO
      
      
      
      (3.0 equiv).
  • Solvent Addition:

    • Add the solvent mixture (e.g., THF/H

      
      O 10:1). The presence of water is mandatory  for MIDA hydrolysis. Anhydrous conditions will result in 0% conversion.
      
  • Reaction:

    • Seal the vial and heat to 60°C with vigorous stirring.

    • Note: The MIDA boronate is insoluble in the organic phase initially but will dissolve as it hydrolyzes.

  • Monitoring:

    • Monitor by LCMS. You will observe the disappearance of the MIDA ester (often visible by UV) and the formation of product. You should not see significant accumulation of the free boronic acid mass.

  • Workup:

    • Dilute with EtOAc, wash with NaHCO

      
       or NH
      
      
      
      Cl.
    • Purification: MIDA byproducts are water-soluble and easily removed. If unreacted MIDA boronate remains, it is stable to silica gel chromatography (unlike pinacol esters which can streak).

Workflow cluster_cycle In Situ Catalytic Cycle Start Start: Weigh Reagents (MIDA Boronate + Aryl Halide) Solvent Add Solvent: THF/H2O (10:1) *Water is Critical* Start->Solvent Heat Heat to 60°C (Activates Slow Hydrolysis) Solvent->Heat Cycle MIDA slowly releases B(OH)2 Rate matches Pd cycle Heat->Cycle Check LCMS Check (Is Free Acid Accumulating?) Cycle->Check Adjust If Acid Accumulates: Lower Temp or Reduce Water Check->Adjust No Success Complete Conversion Isolate Product Check->Success Yes

Figure 2: Operational workflow for Slow-Release Cross-Coupling.

Handling & Purification Advantages[1][5][8]

Beyond reactivity, MIDA boronates offer distinct logistical advantages for high-throughput chemistry:

  • Chromatography: MIDA boronates are compatible with standard silica gel flash chromatography. They elute as distinct, stable bands. Free 2-pyridyl boronic acids often bind irreversibly to silica or streak badly.

  • Storage: MIDA boronates are crystalline solids stable at room temperature for years. 2-pyridyl boronic acid must be stored in a freezer and often degrades to a black tar within weeks.

  • Anhydrous Stability: MIDA boronates do not react under anhydrous conditions. This allows for multi-step synthesis on the boronate backbone (e.g., oxidizing a side chain) before the cross-coupling event, a strategy known as Iterative Cross-Coupling (ICC) .

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[4] Journal of the American Chemical Society.[4][5]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[6][5][7][8] Journal of the American Chemical Society.[4][5]

  • Dick, G. R., Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[9] General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters.

  • Gonzalez, J. A., et al. (2016).[4][7] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[4][7][8][9][10] Nature Chemistry.[4] [11]

Sources

Comparative

Infrared (IR) spectroscopy peaks for ortho-hydroxy boronic acids

This guide is structured to serve as a definitive technical reference for researchers characterizing ortho-hydroxy boronic acids. It synthesizes spectroscopic theory with practical, field-proven experimental protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive technical reference for researchers characterizing ortho-hydroxy boronic acids. It synthesizes spectroscopic theory with practical, field-proven experimental protocols.

Executive Summary

Ortho-hydroxy boronic acids (e.g., 2-hydroxyphenylboronic acid) occupy a unique spectroscopic niche due to the proximity of the phenolic hydroxyl group to the boronic acid moiety. Unlike their meta or para counterparts, these molecules exhibit strong intramolecular hydrogen bonding and a heightened propensity for reversible cyclodehydration (forming benzoxaboroles or boroxines).

This guide provides the spectral fingerprints necessary to distinguish the ortho-isomer from other substitution patterns and to identify common artifacts such as spontaneous anhydride formation.

Mechanistic Insight: The "Ortho" Effect

To interpret the IR spectrum accurately, one must understand the dynamic equilibrium present in the sample. The ortho-hydroxy group acts as an intramolecular anchor, stabilizing specific conformations and facilitating dehydration.

The Equilibrium Triad

In the solid state or solution, your sample exists in a flux between three states:

  • Free Boronic Acid: The open, "wet" form (

    
    ).
    
  • Boroxine (Anhydride): The trimeric dehydration product, often forming spontaneously in dry conditions.

  • Cyclic Boronate (Benzoxaborole): Specific to ortho-isomers, where the phenolic oxygen attacks the boron center, eliminating water.

Visualization of Spectral Species

The following diagram illustrates the chemical pathways that dictate the observed IR peaks.

BoronicEquilibrium Figure 1: Structural equilibrium of ortho-hydroxy boronic acids determining IR spectral features. Acid Ortho-Hydroxy Boronic Acid (Open Form) H_Bond Intramolecular H-Bonded Species (Red Shifted O-H) Acid->H_Bond Equilibrium Boroxine Boroxine (Trimeric Anhydride) Acid->Boroxine -3 H2O (Dehydration) Benzoxaborole Benzoxaborole (Cyclic Ester) Acid->Benzoxaborole -1 H2O (Cyclization)

Spectral Fingerprint Analysis[1][2][3][4]

Comparative Peak Assignments (Ortho vs. Para/Meta)

The hallmark of the ortho-isomer is the perturbation of the hydroxyl signals. In para-isomers, the B(OH)₂ and phenolic OH groups are independent. In ortho-isomers, they couple.

Table 1: Isomeric Differentiation

Functional GroupVibration ModePara/Meta Isomers (

)
Ortho-Hydroxy Isomer (

)
Mechanistic Cause
Phenolic O-H Stretching (

)
3550 – 3650 (Sharp)3200 – 3450 (Broad) Intramolecular H-bond to Boron oxygen (Red shift).
Boronic O-H Stretching (

)
3200 – 3300Overlaps with Phenolic H-bonding network broadens and merges signals.
B-O Bond Asym. Stretch (

)
1340 – 13801330 – 1360 Slight shift due to changed electronics at Boron center.
C-O (Phenolic) Stretching (

)
1200 – 12301230 – 1260 Increased bond order if participating in cyclic ester form.
Distinguishing Acid from Dehydrated Artifacts

A common error is misidentifying a boroxine contaminant as the pure acid. Use the "Fingerprint Region" (600–800


) for validation.

Table 2: The Dehydration Check

FeatureBoronic Acid (Pure)Boroxine (Contaminant)Benzoxaborole (Cyclic)
O-H Region Strong, Broad (3200-3500)Weak / AbsentWeak (unless residual H2O)
B-O Stretch ~1340

(Strong)
~1300-1350

~1300-1380

Diagnostic Ring Mode Absent 705 & 678

(Strong)
~1480

(B-O-C ring)
C=O (if formyl present) ~1680

~1700

N/A

Critical Insight: If you observe sharp, intense bands at 705


 and 678 

, your sample has significantly dehydrated into the boroxine trimer [1].

Experimental Protocols

Sample Preparation: Preventing "Dry" Artifacts

Boronic acids are moisture-sensitive in a counter-intuitive way: they need moisture to remain as acids. Aggressive drying converts them to anhydrides.

Protocol A: KBr Pellet (Gold Standard for Resolution)

  • Grinding: Gently grind 1-2 mg of sample with 100 mg dry KBr. Do not over-grind, as the heat can induce partial dehydration.

  • Pressing: Press under vacuum for <1 minute. Extended vacuum pulls water, favoring boroxine formation.

  • Measurement: Scan immediately.

Protocol B: ATR (Attenuated Total Reflectance)

  • Best for: Rapid screening of "wet" samples.

  • Caution: High contact pressure on diamond ATR crystals can locally heat the sample, inducing spectral shifts. Use moderate pressure.

Variable Temperature IR (VT-IR) Validation

To confirm an intramolecular H-bond (specific to the ortho-isomer), perform a VT-IR ramp.

  • Setup: Place sample in a heated transmission cell.

  • Ramp: Measure from 25°C to 80°C in 10°C increments.

  • Analysis:

    • Inter molecular H-bonds (lattice) weaken/break, causing a Blue Shift (to higher wavenumber) and sharpening.

    • Intra molecular H-bonds (ortho-effect) are more resilient. If the broad O-H peak at ~3300

      
       persists with minimal shift compared to lattice water peaks, it confirms the ortho-chelation [2].
      

Decision Tree for Peak Assignment

Use this logic flow to assign your key peaks and determine sample purity.

IR_Logic Figure 2: Spectral assignment decision tree for boronic acids. Start Analyze Spectrum (3600 - 600 cm-1) OH_Check Is there a broad, strong band at 3200-3400 cm-1? Start->OH_Check Boroxine_Check Are there sharp peaks at 705 & 678 cm-1? OH_Check->Boroxine_Check Yes Dehydrated Assignment: Boroxine/Anhydride Mixture OH_Check->Dehydrated No (Weak/Absent) Boroxine_Check->Dehydrated Yes (Strong) Ortho_Check Is the O-H band significantly redshifted (<3300 cm-1)? Boroxine_Check->Ortho_Check No Acid_Confirmed Assignment: Boronic Acid (Open Form) Intra_H Evidence of Intramolecular H-Bond (Ortho-Effect) Ortho_Check->Intra_H Yes Free_OH Likely Para/Meta or Free OH Ortho_Check->Free_OH No Intra_H->Acid_Confirmed Free_OH->Acid_Confirmed

References

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. ACS Publications. (2014).[1] Detailed assignment of diagnostic boroxine bands at 705/678 cm-1.

  • Infrared spectra of phenylboronic acid (normal and deuterated). Canadian Journal of Chemistry. Confirms intramolecular hydrogen bonding evidence in O-H stretching region.[2]

  • Synthesis of Benzoxaboroles by ortho-Oxalkylation. ResearchGate. Discusses the cyclization of ortho-substituted boronic acids and resulting structural changes.

  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer. PubMed. Provides B-O stretching assignments (~1340 cm-1) and shifts upon esterification.

Sources

Validation

Mass spectrometry fragmentation patterns of methoxy-substituted boronic acids

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of methoxy-substituted boronic acids. It focuses on the mechanistic differentiation of ortho-, meta-, and para- isomers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of methoxy-substituted boronic acids. It focuses on the mechanistic differentiation of ortho-, meta-, and para- isomers, a critical challenge in drug development and synthetic chemistry monitoring.[1]

A Comparative Technical Guide for Structural Elucidation

Executive Summary & Core Challenge

Methoxy-phenylboronic acids are ubiquitous intermediates in the synthesis of biaryls via Suzuki-Miyaura cross-coupling. However, their analysis by Mass Spectrometry (MS) is complicated by two factors:

  • Lability: Boronic acids readily dehydrate to form boroxines (trimers) or esterify with alcoholic solvents, creating spectral artifacts.

  • Isomerism: Differentiating ortho- (2-methoxy), meta- (3-methoxy), and para- (4-methoxy) isomers is difficult as they share identical molecular weights (

    
     Da for 
    
    
    
    ).

This guide establishes a mechanistic framework to differentiate these isomers based on the "Ortho Effect"—a specific intramolecular interaction available only to the 2-methoxy isomer.

Mechanistic Comparison: The "Ortho Effect"

The primary differentiator in the fragmentation of methoxy-substituted boronic acids is the proximity of the Lewis-acidic boron center to the Lewis-basic methoxy oxygen.

The Ortho-Methoxy Pathway (Distinctive)

In the ortho- isomer, the spatial proximity of the


 and 

groups facilitates a unique cyclization-elimination pathway not possible for meta- or para- isomers.
  • Mechanism: Intramolecular proton transfer from the boronic hydroxyl group to the methoxy oxygen, followed by nucleophilic attack of the boron-bound oxygen onto the ring carbon (or direct B-O interaction).

  • Result: Elimination of a neutral methanol molecule (

    
    , 32 Da) to form a stable cyclic benzoxaborole-type cation .
    
  • Diagnostic Signal: A high-intensity fragment ion at

    
    .
    
The Meta/Para Pathway (Generic)

The meta- and para- isomers lack the geometry for intramolecular cyclization. Their fragmentation is dominated by high-energy bond cleavages typical of substituted aromatics.

  • Mechanism:

    • Alpha-Cleavage: Homolytic cleavage of the methyl group, losing a methyl radical (

      
      , 15 Da).
      
    • Dehydration: Loss of water (

      
      , 18 Da) from the boronic acid moiety (common to all isomers).
      
    • De-boronation: Loss of the entire boronic acid group (

      
      , 45 Da) to form a methoxy-phenyl cation.
      
  • Diagnostic Signal: Fragments at

    
     and 
    
    
    
    .

Visualizing the Fragmentation Pathways[2]

The following diagram maps the divergent pathways for the isomers, highlighting the diagnostic "Ortho Loop."

FragmentationPathways M_Ortho Ortho-Methoxy PBA [M+H]+ CyclicState Cyclic Transition State (B...O Interaction) M_Ortho->CyclicState Proximity Effect Frag_Dehydrated Boroxine Precursor [M - H2O]+ M_Ortho->Frag_Dehydrated -H2O (18 Da) M_MetaPara Meta/Para-Methoxy PBA [M+H]+ M_MetaPara->Frag_Dehydrated -H2O (18 Da) Frag_Demethyl Phenoxy-Boronic Radical [M - CH3•]+ M_MetaPara->Frag_Demethyl -CH3• (15 Da) Frag_Phenyl Methoxyphenyl Cation [M - B(OH)2]+ M_MetaPara->Frag_Phenyl -B(OH)2 (45 Da) Frag_Benzoxaborole Benzoxaborole Cation [M - CH3OH]+ CyclicState->Frag_Benzoxaborole Loss of MeOH (-32 Da) DIAGNOSTIC

Caption: Divergent fragmentation pathways. The red arrow indicates the diagnostic loss of methanol specific to the ortho-isomer.

Experimental Protocols for Artifact-Free Analysis

Boronic acids are notorious for "disappearing" in MS analysis due to boroxine formation or esterification with solvents.

Solvent System Strategy
  • AVOID Methanol/Ethanol: These solvents react with boronic acids to form dialkyl esters (

    
    ), shifting the parent mass by 
    
    
    
    or
    
    
    Da.
  • USE Acetonitrile/Water: A 50:50 mixture is ideal.

  • Buffer: Add 0.1% Formic Acid (Positive Mode) or 5mM Ammonium Acetate (Negative Mode).

Ionization Parameters (ESI)
  • Mode: Negative Ion Mode (ESI-) is often superior for boronic acids due to the Lewis acidity of the boron atom, which readily accepts an anion (

    
     or 
    
    
    
    ) to form
    
    
    .
  • Source Temperature: Keep below 250°C to minimize thermal dehydration to boroxines in the source.

Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of boronic acid in 1 mL Acetonitrile (fresh). Dilute to 10 µg/mL with 50% Water/Acetonitrile.

  • Direct Infusion: Infuse at 5-10 µL/min into the ESI source.

  • Full Scan (Q1): Scan m/z 50–500. Look for the characteristic Boron isotope pattern (

    
     ratio 
    
    
    
    ).
    • Note: If you see peaks at

      
      , you are observing the boroxine trimer.
      
  • MS/MS Acquisition: Select the

    
     monoisotopic peak (e.g., m/z 153 for 
    
    
    
    ) and apply collision energy (10–30 eV).

Comparative Data Summary

The following table summarizes the expected spectral features for the isomers. Mass values assume the


 isotope and protonated positive mode 

.
FeatureOrtho- (2-Methoxy)Meta- (3-Methoxy)Para- (4-Methoxy)
Parent Ion (

)
m/z 153m/z 153m/z 153
Primary Neutral Loss Methanol (

)
Methyl Radical (

)
Methyl Radical (

)
Diagnostic Fragment m/z 121 (

)
m/z 138 (

)
m/z 138 (

)
Secondary Fragment m/z 135 (

)
m/z 135 (

)
m/z 135 (

)
Base Peak Mechanism Cyclization (Benzoxaborole)Alpha-CleavageAlpha-Cleavage
Boroxine Formation Reduced (Steric hindrance)HighHigh

References

  • Boronic Acid Fragmentation & Boroxine Formation

    • Title: Analysis of Boronic Acids Without Chemical Derivatis
    • Source: ResearchG
    • URL:

  • Ortho-Effect in Mass Spectrometry

    • Title: Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy.
    • Source: Semantic Scholar.
    • URL:

  • Benzoxaborole Chemistry (Mechanistic Basis)

    • Title: Synthesis, Structure and Properties of a Novel “Frustrated” Benzoxaborole.[2]

    • Source: ERA (Educ
    • URL:

  • ESI-MS of Arylboronic Acids

    • Title: Arylboronic acid chemistry under electrospray conditions.
    • Source: PubMed / NIH.
    • URL:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of (2-Hydroxy-5-methoxyphenyl)boronic Acid

Executive Summary & Chemical Profile (2-Hydroxy-5-methoxyphenyl)boronic acid is a functionalized aryl boronic acid commonly used as a building block in Suzuki-Miyaura cross-coupling reactions. While often perceived as "m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(2-Hydroxy-5-methoxyphenyl)boronic acid is a functionalized aryl boronic acid commonly used as a building block in Suzuki-Miyaura cross-coupling reactions. While often perceived as "mild" reagents compared to their organolithium precursors, boronic acids possessing phenolic moieties present specific stability and disposal challenges.

Critical Operational Insight: The presence of the phenolic hydroxyl group at the ortho position (relative to boron) increases the compound's susceptibility to oxidative deboronation and protodeboronation under specific pH conditions. Furthermore, boron is a regulated aquatic pollutant in many jurisdictions due to phytotoxicity; dilution is not an acceptable disposal method.

Chemical Identity Table
ParameterDetail
Chemical Name (2-Hydroxy-5-methoxyphenyl)boronic acid
CAS Number 259209-16-0 (Verify against specific vendor label)
Molecular Formula C₇H₉BO₄
Physical State Solid (typically off-white to beige powder)
Acidity (pKa) ~8.0–9.0 (Boronic acid group); Phenolic -OH adds acidity
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)

Pre-Disposal Assessment & Segregation

Before disposal, you must characterize the waste stream. Improper segregation is the leading cause of disposal vendor rejection and laboratory accidents.

Stability & Compatibility
  • Oxidizer Incompatibility: Aryl boronic acids can react exothermically with strong oxidizing agents (e.g., peroxides, permanganates, nitric acid). The phenolic group in this specific compound makes it electron-rich, potentially increasing reactivity with electrophilic oxidizers.

  • Dehydration: Upon storage or heating, boronic acids reversibly dehydrate to form cyclic trimeric anhydrides (boroxines). This does not change the disposal classification but may alter solubility.

Segregation Protocol
  • Stream A (Solid): Pure compound, contaminated gloves, weighing boats, and paper towels.[1]

  • Stream B (Liquid - Organic): Reaction mixtures (e.g., THF, Dioxane, DMF) containing the boronic acid.

  • Stream C (Liquid - Aqueous): Quenched reaction layers or HPLC waste.

STOP: Do not mix Stream A with Stream C. Hydrolysis of the boronic acid in water can lead to pH changes and precipitation, clogging waste lines.

Disposal Workflows

Workflow 1: Solid Waste (Preferred)

Solid waste incineration is the safest destruction method for aryl boronic acids, ensuring complete mineralization of the organic framework.

  • Collection: Place waste in a wide-mouth HDPE (High-Density Polyethylene) or glass container.

  • Labeling: Label as "Non-Halogenated Organic Solid Waste." Explicitly list "(2-Hydroxy-5-methoxyphenyl)boronic acid" to alert technicians to the boron content.

  • Disposal: Seal and transfer to the central hazardous waste accumulation area for off-site incineration.

Workflow 2: Liquid Waste & The "No-Drain" Rule

Scientific Context: Municipal wastewater treatment plants (WWTPs) are generally ineffective at removing boron. Boron discharged into waterways acts as a herbicide (phytotoxin) to downstream agriculture. Consequently, local discharge limits are often strict (e.g., <1 mg/L).

Protocol:

  • Segregation: Collect all mother liquors and aqueous washes in "Non-Halogenated Organic Solvent Waste" carboys.

  • pH Check: If the waste is aqueous/acidic, neutralize to pH 6–8 to prevent degradation of the container, but do not precipitate the solid if possible.

  • Hand-off: Transfer to EHS for fuel blending or incineration.

Visual Decision Matrix

The following diagram outlines the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start Waste Generation: (2-Hydroxy-5-methoxyphenyl)boronic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Contaminated Debris) StateCheck->Solid Powder/Debris Liquid Liquid/Solution StateCheck->Liquid Solution Container Container: Wide-mouth HDPE/Glass Solid->Container LabelSolid Label: Non-Halogenated Organic Solid Container->LabelSolid Incinerate Disposal: Off-site Incineration LabelSolid->Incinerate SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (THF, DMF, MeOH) SolventCheck->OrgSolvent >10% Organic AqSolvent Aqueous Solution (Buffers, Quenches) SolventCheck->AqSolvent Mostly Water LabelOrg Label: Organic Waste (Fuel Blending) OrgSolvent->LabelOrg LabelAq Label: Aqueous Waste (Contains Boron) AqSolvent->LabelAq LabelOrg->Incinerate LabelAq->Incinerate NoDrain CRITICAL: DO NOT POUR DOWN DRAIN LabelAq->NoDrain

Figure 1: Decision matrix for the segregation and disposal of (2-Hydroxy-5-methoxyphenyl)boronic acid waste streams.

Emergency Contingencies: Spill Response

In the event of a spill, the primary goal is to contain the material to prevent it from entering floor drains.

PPE Requirements[1]
  • Nitrile gloves (double-gloving recommended for solutions).

  • Safety goggles (standard ANSI Z87.1).

  • Lab coat (buttoned).

  • Respiratory: If a large amount of dry powder is spilled, use a N95 respirator or work within a fume hood to avoid inhaling dust (H335).

Spill Cleanup Protocol
  • Isolate: Demarcate the area.

  • Contain:

    • Dry Spill: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Wet Spill: Absorb with vermiculite or chem-pads.

  • Decontaminate: Wipe the surface with a dilute soap solution. Avoid using bleach (sodium hypochlorite) immediately, as it may react vigorously with high concentrations of the phenolic boronic acid.

  • Report: Notify the Lab Safety Officer.

SpillResponse Spill Spill Detected Assess Assess: Dry vs. Wet Spill->Assess Dry Dry Powder Assess->Dry Wet Liquid Solution Assess->Wet ActionDry Cover with wet paper Avoid Dust Dry->ActionDry ActionWet Absorb with Vermiculite/Pads Wet->ActionWet Clean Clean Surface (Soap/Water) ActionDry->Clean ActionWet->Clean Dispose Bag & Tag (Hazardous Waste) Clean->Dispose

Figure 2: Immediate response workflow for laboratory spills.

Regulatory & Scientific Grounding[1]

Why "Down the Drain" is Prohibited

While (2-Hydroxy-5-methoxyphenyl)boronic acid is not typically classified as a "P-list" or "U-list" acute hazardous waste under US RCRA regulations [1], it falls under the broader category of industrial chemical waste.

  • Phytotoxicity: Boron is an essential micronutrient for plants but becomes toxic at slightly elevated concentrations (narrow therapeutic index). Conventional sewage treatment does not precipitate boron effectively [2].[2]

  • Aquatic Limits: Many municipalities enforce strict boron limits (often <1.0 mg/L) to protect downstream irrigation water quality [3].

Chemical Stability Risks

The ortho-hydroxy substitution pattern facilitates the formation of boronate esters with diols (e.g., sugars, catechols). In a mixed waste stream, this compound can scavenge diols, potentially altering the physical properties of the waste (gelation) or masking the presence of other reactive groups. Always segregate from complex biological waste streams unless explicitly authorized [4].

References

  • U.S. Environmental Protection Agency.[3][4] (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Waggott, A. (1969). An investigation of the potential problem of increasing boron concentrations in rivers and water courses. Water Research, 3(10), 749-765. [Link]

  • World Health Organization.[5] (2009). Boron in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. WHO.int. [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(2-Hydroxy-5-methoxyphenyl)boronic acid
Reactant of Route 2
(2-Hydroxy-5-methoxyphenyl)boronic acid
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